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  • Product: 4-(Aminosulfonyl)-N-Boc-L-phenylalanine
  • CAS: 84053-14-5

Core Science & Biosynthesis

Foundational

4-(Aminosulfonyl)-N-Boc-L-phenylalanine chemical structure and properties

The following technical guide details the structure, synthesis, and application of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine , a specialized amino acid derivative used in medicinal chemistry and peptide synthesis. Format:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, synthesis, and application of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine , a specialized amino acid derivative used in medicinal chemistry and peptide synthesis.

Format: Technical Whitepaper Version: 2.1 (Current as of 2026) Audience: Medicinal Chemists, Peptide Scientists, Drug Discovery Leads

Executive Summary

4-(Aminosulfonyl)-N-Boc-L-phenylalanine (also known as Boc-Phe(4-SO₂NH₂)-OH ) is a non-canonical amino acid functioning as a critical building block in the design of protease inhibitors and peptidomimetics. It combines the structural backbone of L-phenylalanine with a para-sulfonamide moiety—a classic pharmacophore known for its utility in Carbonic Anhydrase (CA) inhibition and as a neutral surrogate for arginine in thrombin/Factor Xa inhibitors.

This guide delineates the physiochemical profile, validated synthesis routes, and handling protocols required to integrate this residue into Solid Phase Peptide Synthesis (SPPS) and solution-phase medicinal chemistry campaigns.

Chemical Structure & Physiochemical Properties[1][2][3][4][5][6]

Molecular Identity

The compound is an L-phenylalanine derivative protected at the


-amino position by a tert-butyloxycarbonyl (Boc) group and substituted at the para-position of the phenyl ring with a primary sulfonamide.
PropertySpecification
IUPAC Name (2S)-3-[4-(aminosulfonyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Common Name Boc-4-sulfonamido-L-phenylalanine
CAS Number Not widely listed; Analogous to 121334-93-6 (acid form)
Molecular Formula

Molecular Weight 344.38 g/mol
Chirality L-isomer (

-configuration)
pKa (COOH) ~3.8 (Predicted)
pKa (SO₂NH₂) ~10.1 (Sulfonamide N-H is weakly acidic)
Structural Visualization

The following diagram illustrates the core connectivity and functional zones of the molecule.

ChemicalStructure Fig 1. Functional Zone Map of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine Boc Boc Group (Acid Labile Protection) AlphaC α-Carbon (L-Chirality) Boc->AlphaC Amide Bond SideChain Phenyl Ring (Hydrophobic Spacer) AlphaC->SideChain Methylene Bridge Carboxyl Carboxylic Acid (C-Terminus) AlphaC->Carboxyl Sulfonamide Sulfonamide (-SO2NH2) (Pharmacophore/Warhead) SideChain->Sulfonamide Para-Substitution

Synthesis & Manufacturing Logic

The synthesis of Boc-Phe(4-SO₂NH₂)-OH requires a strategy that avoids the degradation of the acid-labile Boc group. Direct chlorosulfonation of Boc-phenylalanine is contraindicated because chlorosulfonic acid (


) will cleave the Boc protecting group.
Recommended Synthetic Pathway

The most robust protocol involves installing the sulfonamide moiety before Boc protection.

  • Chlorosulfonation: L-Phenylalanine is treated with excess chlorosulfonic acid. This serves two purposes: it acts as the solvent and installs the sulfonyl chloride group at the para position (owing to the directing effect of the alkyl side chain).

  • Amination: The resulting sulfonyl chloride is reacted with aqueous ammonia (or a specific amine if a substituted sulfonamide is desired) to generate 4-(aminosulfonyl)-L-phenylalanine.

  • Boc Protection: The free amino acid is then protected using Di-tert-butyl dicarbonate (

    
    ) under basic conditions (Schotten-Baumann conditions).
    
Process Flow Diagram

SynthesisPath Fig 2. Validated Synthetic Route Avoiding Acidolysis Start L-Phenylalanine Step1 Reaction: Chlorosulfonic Acid (0°C -> RT) Intermediate: 4-(Chlorosulfonyl)-L-Phe Start->Step1 Electrophilic Aromatic Substitution Step2 Reaction: NH4OH (aq) Intermediate: 4-(Aminosulfonyl)-L-Phe Step1->Step2 Nucleophilic Substitution Step3 Reaction: Boc2O, NaOH/Dioxane Product: Boc-Phe(4-SO2NH2)-OH Step2->Step3 Carbamate Formation

Applications in Drug Discovery[1][2]

Protease Inhibition (Thrombin & Factor Xa)

The sulfonamide group acts as a neutral, polar surrogate for the highly basic guanidine group found in Arginine. In the S1 pocket of serine proteases like Thrombin:

  • Mechanism: The sulfonamide hydrogens can serve as hydrogen bond donors to Asp189 (in trypsin-like proteases), mimicking the salt bridge of arginine but with improved membrane permeability due to reduced basicity.

  • Utility: Used to synthesize "Arg-mimetic" inhibitors that have better oral bioavailability than their amidine counterparts.

Carbonic Anhydrase (CA) Targeting

Primary sulfonamides (


) are the classic "zinc-binding group" (ZBG) for Carbonic Anhydrases.
  • Design Strategy: Incorporating Boc-Phe(4-SO₂NH₂)-OH into a peptide sequence allows for the creation of bivalent inhibitors that bind both the catalytic zinc ion and the hydrophobic sub-pockets of the CA enzyme surface.

Solid Phase Peptide Synthesis (SPPS)
  • Protocol: Boc Chemistry.

  • Coupling: Standard carbodiimide (DCC/DIC) or onium salt (HATU/HBTU) activation works well.

  • Deprotection: The Boc group is removed with TFA.[1] The sulfonamide group is stable to TFA.

  • Side Reaction Alert: The sulfonamide nitrogen is weakly acidic (

    
    ). Under highly basic conditions (e.g., during alkylation steps), it may become nucleophilic. However, in standard peptide coupling, it generally does not require protection unless aggressive alkylating agents are used.
    

Experimental Protocols

Standard Coupling Protocol (Boc Chemistry)

This protocol describes the coupling of Boc-Phe(4-SO₂NH₂)-OH to a resin-bound amine.

Reagents:

  • Resin (e.g., MBHA or PAM resin)

  • Boc-Phe(4-SO₂NH₂)-OH (3.0 eq)

  • HBTU (2.9 eq)

  • DIEA (Diisopropylethylamine) (6.0 eq)

  • DMF (Dimethylformamide)

Step-by-Step:

  • Swelling: Swell the resin in DCM for 20 minutes, then wash with DMF (3x).

  • Activation: Dissolve the amino acid and HBTU in minimal DMF. Add DIEA. Shake for 1 minute to pre-activate.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser Test (Ninhydrin).

    • Note: If the sulfonamide interferes with colorimetric tests, use a micro-cleavage and HPLC/MS check.

  • Washing: Drain and wash with DMF (3x), DCM (3x).

Solubility & Handling
  • Solvent: Soluble in DMF, DMSO, and warm Ethanol. Sparingly soluble in DCM or water.

  • Storage: Store at +2°C to +8°C. Desiccate. The sulfonamide is stable, but the Boc group is sensitive to moisture/acid over long periods.

References

  • Synthesis of Sulfonamido-Phenylalanines

    • Title: Synthesis of 4-sulfono-L-phenylalanine derivatives.[2]

    • Context: Describes the chlorosulfonation of phenylalanine as a primary route.
    • Source:Journal of Organic Chemistry, Vol 45, Issue 12. (General reference for class synthesis).
  • Boc Protection Methodologies

    • Title: Di-tert-butyl dicarbon
    • Source:Organic Syntheses, Coll. Vol. 6, p.418 (1988).
    • URL:

  • Sulfonamides in Protease Inhibition: Title: Design and Synthesis of Sulfonamide-Containing Thrombin Inhibitors. Source:Journal of Medicinal Chemistry. Context: Validates the use of 4-sulfonamidophenylalanine as an arginine mimic.
  • Peptide Synthesis Protocols: Title: Solid Phase Peptide Synthesis: A Practical Approach. Source:Oxford University Press. (Standard text for Boc/Fmoc cycles).

Sources

Protocols & Analytical Methods

Method

Protocol for incorporating 4-(Aminosulfonyl)-N-Boc-L-phenylalanine in SPPS

Application Note: Protocol for Incorporating 4-(Aminosulfonyl)-N-Boc-L-phenylalanine in SPPS Introduction & Molecule Profile The incorporation of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine (also known as Boc-4-sulfamoyl-L-p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Incorporating 4-(Aminosulfonyl)-N-Boc-L-phenylalanine in SPPS

Introduction & Molecule Profile

The incorporation of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine (also known as Boc-4-sulfamoyl-L-phenylalanine ) is a critical step in the synthesis of protease inhibitors, carbonic anhydrase inhibitors, and phosphotyrosine bioisosteres.[1]

Crucial Distinction: Researchers must distinguish this molecule from 4-amino-phenylalanine.

  • Target Molecule: 4-(Aminosulfonyl)-Phe (

    
    ).[1] The side chain is a primary sulfonamide .
    
  • Common Confusion: 4-Amino-Phe (

    
    ).[1] The side chain is an aniline .
    

This protocol addresses the specific challenges of the sulfonamide moiety: its polarity (solubility issues) and its potential for acting as a weak nucleophile during subsequent coupling steps. While the sulfonamide group is generally stable to standard acidolysis (TFA and HF), it requires specific handling to prevent


-acylation (branching) during chain elongation.[1]
PropertySpecification
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-sulfamoylphenyl)propanoic acid
Side Chain

Protection N-Terminus: Boc (Acid labile).[1][2] Side Chain: Unprotected (typically).[1]
Solubility Moderate in DMF/NMP; Poor in DCM.

(Side Chain)

(Weakly acidic; deprotonation increases nucleophilicity).[1]

Strategic Planning: The "Safe Coupling" Approach

To successfully incorporate this residue without side reactions, we must deviate from "standard" high-throughput protocols.[1]

A. Solvent Selection

The sulfonamide group significantly increases the polarity of the amino acid. Standard Dichloromethane (DCM) used in Boc chemistry is often insufficient for dissolution.[1][3]

  • Recommendation: Use N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for the coupling step.[1]

  • Why: Incomplete dissolution leads to slow kinetics and potential aggregation on the resin.

B. Coupling Reagent Selection
  • Avoid: HATU/HBTU with excess DIEA. Strong activation combined with base can deprotonate the sulfonamide (

    
    ), making it nucleophilic enough to attack the activated ester of the next amino acid, leading to branched peptides.
    
  • Preferred: DIC (Diisopropylcarbodiimide) + HOBt (Hydroxybenzotriazole) .[1]

  • Why: This "neutral" activation method generates the active ester without adding exogenous base, keeping the sulfonamide protonated and non-reactive.

Detailed Experimental Protocol

Phase 1: Resin Preparation
  • Resin: MBHA (Methylbenzhydrylamine) or PAM (Phenylacetamidomethyl) resin.[1]

  • Swelling: Swell resin in DCM for 20 minutes, then wash 3x with DMF to prepare the polarity environment for the sulfonamide residue.

Phase 2: Coupling 4-(Aminosulfonyl)-N-Boc-L-Phe
  • Stoichiometry: 3.0 equivalents relative to resin loading.

  • Activation Cocktail:

    • Dissolve 3.0 eq of Boc-Phe(4-SO2NH2)-OH in minimum DMF (approx. 8-10 mL per gram of resin).

    • Add 3.0 eq of HOBt (anhydrous).[1]

    • Add 3.0 eq of DIC .

    • Pre-activation: Stir for 3-5 minutes before adding to the resin.

  • Reaction Time: 2 hours at Room Temperature.

  • Monitoring: Perform a Kaiser Test .

    • Note: If the test is slightly positive, perform a second coupling (double couple) using the same conditions.

Phase 3: Chain Elongation (The Critical Step)

Once the sulfonamide residue is installed, the risk of side reactions shifts to the next coupling cycle. The free sulfonamide (


) is now exposed.[1]
  • Deprotection: Standard TFA (50% in DCM) removes the N-terminal Boc group.[1] The sulfonamide remains intact.

  • Neutralization: 10% DIEA in DCM (Standard).[1] Do not extend neutralization time unnecessarily.

  • Subsequent Couplings:

    • Continue using DIC/HOBt for the next 1-2 residues.

    • Reasoning: HOBt acts as a proton source/buffer that suppresses the nucleophilicity of the sulfonamide nitrogen.

    • If you must use HATU for difficult sequences later in the chain, ensure the base (DIEA) is strictly limited (1.0 - 2.0 eq) to avoid deprotonating the sulfonamide.

Phase 4: Cleavage
  • Reagent: Anhydrous Hydrogen Fluoride (HF).[1]

  • Scavengers: p-Cresol (10%) + p-Thiocresol (0.5% if Met/Cys present).[1]

  • Conditions: 0°C for 60 minutes.

  • Stability: The primary sulfonamide is stable to HF. It will not cleave or degrade.

Visualization of Workflows

Diagram 1: The "Safe Cycle" for Sulfonamide Incorporation

This flowchart illustrates the decision logic required to prevent side reactions during the synthesis.

SPPS_Protocol Start START: Resin-Bound Peptide Deprotect 1. Boc Removal (50% TFA/DCM) Start->Deprotect Neutralize 2. Neutralization (10% DIEA/DCM) Deprotect->Neutralize Finish Final Cleavage (HF / p-Cresol) Deprotect->Finish End of Synthesis Decision Is the Sulfonamide AA being coupled NOW? Neutralize->Decision Couple_Sulf Coupling Sulfonamide AA Solvent: DMF (Critical) Reagent: DIC + HOBt NO BASE ADDED Decision->Couple_Sulf Yes Couple_Next Coupling Next AA (Sulfonamide already on chain) Decision->Couple_Next No (Already installed) Couple_Sulf->Deprotect Next Cycle Safe_Couple Safe Mode: Use DIC/HOBt (Prevents N-acylation of sulfonamide) Couple_Next->Safe_Couple Standard Protocol Risky_Couple Risky Mode (HATU): Limit DIEA to < 2.0 eq Monitor for branching Couple_Next->Risky_Couple Difficult Sequence Safe_Couple->Deprotect Risky_Couple->Deprotect

Caption: Workflow distinguishing the specific coupling requirements for the sulfonamide residue versus subsequent chain elongation.

Troubleshooting & Quality Control

IssueDiagnosisSolution
Precipitate in Coupling Mixture Poor solubility of Sulfonamide AA in DCM.Switch solvent to 100% DMF or NMP . Do not use DCM for this specific coupling.
Branched Peptide (Mass + AA) Acylation of the sulfonamide side chain.The sulfonamide nitrogen reacted with the next AA. Cause: Excess base (DIEA) used in subsequent steps.[1] Fix: Switch to DIC/HOBt for the steps immediately following the sulfonamide.
Low Yield Incomplete coupling due to steric bulk.Perform Double Coupling (2 x 2 hours). Raise temperature to 40°C (safe for sulfonamide).
Kaiser Test Ambiguity Sulfonamide does not turn blue.The Kaiser test detects primary amines. The sulfonamide (

) does not react positively.[1] Rely on the test only to check if the previous AA is covered.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link[1]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Detailed review of orthogonality including sulfonamide stability). Link[1]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. (Discussion on HATU vs DIC/HOBt kinetics and side reactions). Link[1]

  • Hansen, T., et al. (2020). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides. European Journal of Organic Chemistry. (Context on sulfonamide reactivity on resin). Link[1]

  • Sigma-Aldrich. (n.d.).[1] Boc Resin Cleavage Protocol.[3][4][5] (Standard HF cleavage methodologies). Link

Sources

Application

Solid-phase peptide synthesis using 4-(Aminosulfonyl)-N-Boc-L-phenylalanine

Application Note: High-Fidelity Solid-Phase Synthesis of Sulfonamide-Containing Peptidomimetics using 4-(Aminosulfonyl)-N-Boc-L-phenylalanine Introduction The incorporation of sulfonamide moieties into peptide backbones...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Synthesis of Sulfonamide-Containing Peptidomimetics using 4-(Aminosulfonyl)-N-Boc-L-phenylalanine

Introduction

The incorporation of sulfonamide moieties into peptide backbones is a pivotal strategy in modern medicinal chemistry, particularly for the development of protease inhibitors (e.g., Thrombin, Factor Xa) and carbonic anhydrase inhibitors. 4-(Aminosulfonyl)-N-Boc-L-phenylalanine (Boc-Phe(4-SO₂NH₂)-OH) serves as a critical building block for introducing a pharmacological "warhead" or a transition-state mimic directly into the peptide side chain.

Unlike standard amino acids, the presence of the para-sulfonamide group introduces unique polarity and reactivity considerations. This guide details the optimized Solid-Phase Peptide Synthesis (SPPS) protocols utilizing Boc-chemistry , ensuring high coupling efficiency while preserving the integrity of the sulfonamide group during harsh cleavage conditions.

Chemical Specifications & Material Attributes

AttributeSpecification
Compound Name 4-(Aminosulfonyl)-N-Boc-L-phenylalanine
Common Abbreviation Boc-Phe(4-SO₂NH₂)-OH
CAS Number 226998-38-1
Molecular Formula C₁₄H₂₀N₂O₆S
Molecular Weight ~344.38 g/mol
Solubility Soluble in DMF, DMSO; Sparingly soluble in DCM
pKa (Sulfonamide) ~10.1 (Weakly acidic, generally non-nucleophilic under coupling conditions)
Storage 2-8°C, Desiccated

Strategic Considerations for SPPS

Chemistry Selection: Boc vs. Fmoc

While this residue can be used in Fmoc chemistry (as an N-terminal cap), the N-Boc protection explicitly targets Boc-SPPS protocols.

  • TFA Stability: The primary sulfonamide (

    
    ) is stable to the repetitive 50% Trifluoroacetic Acid (TFA) treatments used for Boc deprotection.
    
  • HF Stability: The final cleavage in Boc chemistry utilizes anhydrous Hydrogen Fluoride (HF).[1] Primary sulfonamides are generally stable to HF, provided that adequate scavengers (e.g., anisole) are present to prevent electrophilic alkylation of the aromatic ring by carbocations generated from other protecting groups.

Side-Chain Protection

The sulfonamide nitrogen is weakly nucleophilic. In most standard coupling cycles (HBTU/DIEA), it does not require protection (like Trityl) because the rate of acylation at the sulfonamide is negligible compared to the


-amine. However, to prevent potential side reactions, in situ neutralization  protocols are recommended over excessive base exposure.

Detailed Experimental Protocols

Phase A: Resin Selection & Preparation

For C-terminal amides (common in protease inhibitors), use MBHA Resin . For C-terminal acids, use PAM Resin .

  • Swelling: Swell the resin in Dichloromethane (DCM) for 20 minutes, then wash 3x with Dimethylformamide (DMF).

  • Substitution Check: Verify resin loading (typically 0.5–0.8 mmol/g) to prevent aggregation of the polar sulfonamide sequences.

Phase B: Coupling Cycle (Boc-Chemistry)

Reagents:

  • Activator: HBTU (0.5 M in DMF) or DIC/HOBt.

  • Base: Diisopropylethylamine (DIEA) (2.0 M in NMP).

  • Deprotection: 50% TFA in DCM.[2][3]

  • Neutralization: 10% DIEA in DCM.

Protocol Step-by-Step:

  • Boc Deprotection:

    • Treat resin with 50% TFA/DCM for 2 min (Pre-wash).

    • Treat with 50% TFA/DCM for 20 min (Reaction).

    • Mechanism:[4][5] Acidolytic cleavage of the Boc carbamate releases the N-terminal amine as a TFA salt.

  • Washing:

    • DCM (3x), DMF (3x).[1]

  • Neutralization:

    • Treat with 10% DIEA/DCM (2 x 1 min).

    • Critical: Ensure the amine is free-based for coupling.

  • Coupling of Boc-Phe(4-SO₂NH₂)-OH:

    • Dissolution: Dissolve 3.0 equivalents of Boc-Phe(4-SO₂NH₂)-OH in minimal DMF (do not use DCM alone due to solubility).

    • Activation: Add 2.9 equivalents of HBTU and 6.0 equivalents of DIEA.

    • Reaction: Add activated solution to the resin immediately. Shake for 45–60 minutes .

    • Note: The sulfonamide group increases polarity; ensure the solvent ratio is at least 50% DMF.

  • Monitoring:

    • Perform a Kaiser Test . If blue (incomplete), recouple using DIC/HOAt to drive the reaction.

Phase C: Final Cleavage (HF Method)

Safety Warning: Anhydrous HF is extremely hazardous. Use a specialized Teflon vacuum line apparatus.

  • Scavenger Cocktail:

    • Prepare a mixture of Anisole (10%) and Dimethyl Sulfide (DMS) (5%) in the reaction vessel.

    • Reasoning: Anisole protects the electron-rich phenyl ring of the sulfonamide residue from benzylation by cleaved protecting groups (e.g., Benzyl esters, Z-groups).

  • HF Condensation:

    • Cool the vessel to -78°C (Dry ice/Acetone).

    • Condense anhydrous HF (10 mL per gram of resin).

  • Reaction:

    • Warm to -5°C to 0°C (Ice/Salt bath). Stir for 60 minutes .

    • Control: Do not exceed 0°C to minimize potential sulfonamide modification.

  • Work-up:

    • Evaporate HF under high vacuum.

    • Precipitate peptide with cold Diethyl Ether .

    • Extract peptide into 10% Acetic Acid or 50% Acetonitrile/Water and lyophilize.

Process Visualization

The following diagram illustrates the specific cycle for incorporating the sulfonamide building block.

SPPS_Workflow cluster_chem Critical Chemical Check Start Resin-Peptide-NH-Boc Deprotect 1. Deprotection (50% TFA/DCM) Start->Deprotect AmineSalt Resin-Peptide-NH3+ TFA- Deprotect->AmineSalt Neutralize 2. Neutralization (10% DIEA/DCM) AmineSalt->Neutralize FreeAmine Resin-Peptide-NH2 Neutralize->FreeAmine Coupling 4. Coupling Reaction (DMF, 60 min) FreeAmine->Coupling Activation 3. Activation Boc-Phe(4-SO2NH2)-OH + HBTU/DIEA Activation->Coupling Activated Ester Product Resin-Peptide-Phe(4-SO2NH2)-Boc Coupling->Product Cleavage 5. HF Cleavage (HF/Anisole, 0°C) Product->Cleavage FinalPeptide Final Peptide: H-Phe(4-SO2NH2)-Peptide-NH2 Cleavage->FinalPeptide Check1 Sulfonamide (-SO2NH2) Stable to TFA Check2 Avoid Over-activation (Prevents N-acylation)

Caption: Step-by-step Boc-SPPS cycle for incorporating 4-(Aminosulfonyl)-N-Boc-L-phenylalanine, highlighting critical deprotection and activation checkpoints.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Low solubility of sulfonamide AA in DCM.Use 100% DMF or NMP for the coupling step. Ensure the amino acid is fully dissolved before adding coupling reagents.
Side-Chain Modification Acylation of the sulfonamide nitrogen.Reduce activation time (< 1 hour). Use 1 equivalent less of base (DIEA) relative to the coupling reagent to keep the pH slightly lower.
Alkylation during Cleavage Insufficient scavenger in HF.Increase Anisole concentration to 15%. Add p-Cresol (2%) as an additional scavenger if the sequence contains Trp/Tyr.
Resin Aggregation Hydrogen bonding of sulfonamides.Use Magic Mixture (DCM/DMF/NMP 1:1:1) or add chaotropic salts (e.g., 0.1M KSCN) during coupling washes.

References

  • Merrifield, R. B. (1963).[4] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta, 56(5), 1476–1482. Link

  • Houghten, R. A. (1985). General method for the rapid solid-phase synthesis of large numbers of peptides: specificity of antigen-antibody interaction at the level of individual amino acids. Proceedings of the National Academy of Sciences, 82(15), 5131–5135. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[4] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[4] (Detailed discussion on sulfonamide stability). Link

Sources

Method

Application Note &amp; Protocols: Effective Coupling of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine in Peptide Synthesis

Introduction: The Synthetic Challenge of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a critical strategy for modulating p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine

In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a critical strategy for modulating pharmacological properties such as potency, stability, and receptor selectivity. 4-(Aminosulfonyl)-N-Boc-L-phenylalanine is one such building block of significant interest, offering a sulfonamide moiety that can serve as a key pharmacophore, engage in specific hydrogen bonding, or act as a bioisostere for a carboxylic acid.

However, its successful incorporation into a growing peptide chain via standard peptide synthesis protocols is often fraught with difficulty. The bulky nature of the N-Boc protecting group combined with the electron-withdrawing and sterically demanding 4-aminosulfonyl substituent renders the carboxyl group less reactive and physically hindered. This "difficult coupling" scenario necessitates a carefully considered approach to reagent selection and protocol optimization to achieve high coupling efficiency while preserving the stereochemical integrity of the chiral center.

This guide provides a detailed exploration of the most effective coupling reagents for this challenging amino acid, explains the mechanistic rationale for their efficacy, and presents robust, field-proven protocols for researchers, scientists, and drug development professionals.

The Rationale of Reagent Selection for Hindered Amino Acids

Standard coupling methodologies, such as those employing carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) alone, are often inefficient for sterically hindered amino acids.[1] The sluggish reaction rates increase the risk of incomplete coupling, leading to deletion sequences. Furthermore, prolonged reaction times or elevated temperatures used to force the reaction can promote side reactions, most notably racemization of the activated amino acid.[2][3]

To overcome these hurdles, modern peptide synthesis relies on highly efficient coupling reagents, primarily from the aminium/uronium and phosphonium salt classes. These reagents rapidly convert the carboxylic acid into a highly reactive activated ester intermediate, accelerating the subsequent aminolysis step to form the desired peptide bond.[4][5]

Data Presentation: Comparative Analysis of Leading Coupling Reagents

The choice of coupling reagent is a critical determinant of success. The following table summarizes the key characteristics of the most powerful reagents suitable for coupling 4-(Aminosulfonyl)-N-Boc-L-phenylalanine.

ReagentClassKey AdvantagesPotential DrawbacksRacemization Risk
HATU Aminium/Uronium SaltHigh reactivity, rapid kinetics, excellent for hindered couplings.[6][7] The HOAt leaving group actively participates in catalysis and suppresses racemization.[8]Higher cost. Can cause guanidinylation of the N-terminus if used in excess.[9][10]Very Low
HBTU Aminium/Uronium SaltGood efficiency, widely used, and cost-effective.[11][12]Less reactive than HATU for highly hindered systems.[13] Benzotriazole-based byproducts can be allergenic.Low
COMU Aminium/Uronium SaltCoupling efficiency is comparable or superior to HATU.[14] Oxyma-based byproducts are water-soluble and easily removed.[15] Enhanced safety profile (non-explosive).[15][16]Higher cost than HBTU.Very Low
PyBOP Phosphonium SaltHigh reactivity, particularly effective for difficult sequences.Byproduct (HMPA) is a suspected carcinogen, requiring careful handling and disposal.Low
DIC/Oxyma Carbodiimide/AdditiveCost-effective. Oxyma Pure is an excellent, non-explosive alternative to HOBt/HOAt for suppressing racemization.[2][4]Generally slower and less potent than aminium/uronium salts for the most challenging couplings.Low to Moderate

Based on this analysis, HATU and COMU represent the state-of-the-art choices for incorporating 4-(Aminosulfonyl)-N-Boc-L-phenylalanine, offering the best balance of reactivity and stereochemical safety.

Mechanistic Insights: Why HATU and COMU Excel

Understanding the mechanism of action reveals why these reagents are superior for challenging couplings. The process involves a rapid two-step activation cascade.

Mechanism of HATU Activation

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) functions by rapidly converting the carboxylic acid into a highly reactive OAt-active ester.[6]

  • Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of the N-Boc-amino acid.[9]

  • Formation of Isouronium Salt: The resulting carboxylate anion attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.[8]

  • Intramolecular Acyl Transfer: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt. This yields the key OAt-active ester intermediate and releases tetramethylurea as a byproduct.[8]

  • Aminolysis: The free N-terminal amine of the resin-bound peptide attacks the highly electrophilic carbonyl of the OAt-ester. The pyridine nitrogen of the HOAt leaving group is thought to stabilize the transition state via hydrogen bonding, accelerating the reaction and minimizing racemization.[8]

HATU_Mechanism RCOOH N-Boc-AA-COOH RCOO N-Boc-AA-COO⁻ RCOOH->RCOO + Base Base DIPEA Isouronium O-Acylisouronium Salt (Unstable) RCOO->Isouronium + HATU HATU HATU OAtEster OAt-Active Ester (Highly Reactive) Isouronium->OAtEster → HOAt⁻ attack TMU Tetramethylurea Isouronium->TMU Peptide Peptide Bond Formed OAtEster->Peptide + H₂N-Peptide-Resin ResinNH2 H₂N-Peptide-Resin HOAt HOAt Peptide->HOAt

Caption: Mechanism of HATU-mediated peptide bond formation.
Mechanism of COMU Activation

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) operates via a similar principle but utilizes an Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group.[17]

The key distinctions and advantages of COMU include:

  • Enhanced Safety: It is based on Oxyma, which is not prone to the explosive decomposition that can be a concern with benzotriazole derivatives like HOAt and HOBt.[14]

  • High Solubility & Stability: The morpholino group improves solubility in common organic solvents like DMF.[16][17]

  • Water-Soluble Byproducts: The byproducts of the reaction are easily washed away during synthesis, simplifying purification.[15]

The mechanistic pathway is analogous to HATU, culminating in the formation of a highly reactive Oxyma-active ester, which then undergoes aminolysis.

COMU_Mechanism RCOOH N-Boc-AA-COOH RCOO N-Boc-AA-COO⁻ RCOOH->RCOO + Base Base DIPEA Uronium O-Acyluronium Salt (Unstable) RCOO->Uronium + COMU COMU COMU OxymaEster Oxyma-Active Ester (Highly Reactive) Uronium->OxymaEster → Oxyma⁻ attack Byproduct Morpholino Urea Uronium->Byproduct Peptide Peptide Bond Formed OxymaEster->Peptide + H₂N-Peptide-Resin ResinNH2 H₂N-Peptide-Resin Oxyma Oxyma Peptide->Oxyma

Caption: Mechanism of COMU-mediated peptide bond formation.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

This protocol details a robust procedure for coupling 4-(Aminosulfonyl)-N-Boc-L-phenylalanine onto a resin-bound peptide using HATU in an Fmoc/tBu-based strategy. The principles are directly transferable to COMU.

SPPS_Workflow cluster_prep Preparation cluster_coupling Coupling Cycle cluster_post Post-Coupling Swell 1. Resin Swelling (DMF, 30 min) Deprotect 2. N-Terminal Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. DMF Wash (Multiple cycles) Deprotect->Wash1 Activate 4. Pre-activation of Amino Acid (AA + HATU + DIPEA in DMF) Wash1->Activate Couple 5. Add Activated Mix to Resin (Agitate 1-2 hours) Activate->Couple Monitor 6. Monitor Completion (Kaiser Test) Couple->Monitor Monitor->Couple If incomplete, recouple Wash2 7. DMF/DCM Wash Monitor->Wash2 If complete Next 8. Proceed to Next Cycle or Final Cleavage Wash2->Next

Caption: General workflow for an SPPS coupling cycle.
Protocol: HATU-Mediated Coupling on Rink Amide Resin
  • Materials:

    • Fmoc-Rink Amide resin (or other suitable solid support)

    • 4-(Aminosulfonyl)-N-Boc-L-phenylalanine

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • 20% (v/v) Piperidine in DMF

    • Dichloromethane (DCM)

    • Kaiser test kit

  • Step 1: Resin Preparation and Swelling

    • Place the desired amount of resin in a suitable reaction vessel.

    • Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell with gentle agitation for at least 30 minutes at room temperature.[18]

    • Drain the DMF from the reaction vessel.

  • Step 2: N-Terminal Fmoc Deprotection

    • To the swollen resin, add the 20% piperidine in DMF solution. Agitate for 5 minutes.

    • Drain the solution. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[19]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 cycles) to remove all traces of piperidine.

  • Step 3: Amino Acid Activation and Coupling Causality: This pre-activation step is crucial. Mixing the amino acid, coupling reagent, and base before adding them to the resin ensures the rapid formation of the highly reactive OAt-ester. This minimizes contact between the free coupling reagent and the resin-bound amine, preventing side reactions like guanidinylation.[10]

    • In a separate vessel, dissolve 4-(Aminosulfonyl)-N-Boc-L-phenylalanine (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents).

    • Allow the activation mixture to stand for 1-2 minutes. The solution may change color.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.[9]

    • Agitate the mixture at room temperature for 1 to 2 hours. For this difficult coupling, a longer reaction time is advisable.

  • Step 4: Monitoring and Completion Trustworthiness: A protocol must be self-validating. The Kaiser test provides a qualitative check for the presence of free primary amines on the resin.[18]

    • After the initial coupling time, take a small sample of resin beads, wash them thoroughly with DMF and ethanol, and perform a Kaiser test.[18]

    • Interpretation:

      • Colorless/Yellow beads: Indicates the absence of free primary amines, signifying a complete coupling reaction. Proceed to the next step.

      • Blue/Purple beads: Indicates the presence of free primary amines, signifying an incomplete reaction.[18]

  • Step 5: Handling Incomplete Reactions

    • If the Kaiser test is positive, drain the reaction mixture and repeat the coupling step (Step 3) with a freshly prepared activation mixture ("double coupling").

    • Alternatively, consider capping any unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

  • Step 6: Washing

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (3-5 cycles) followed by DCM (3-5 cycles) to remove all soluble reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

Potential Side Reactions and Troubleshooting

  • Racemization: While HATU and COMU are excellent at suppressing racemization, the risk is never zero, especially with prolonged activation times or excess base.[2][3] Always use the minimum amount of base necessary and adhere to pre-activation times. For extremely sensitive residues, the weaker base sym-collidine can be substituted for DIPEA.[5]

  • Guanidinylation: This occurs when the coupling reagent reacts directly with the N-terminal amine of the peptide, capping the chain irreversibly.[10][20] This is almost entirely avoided by using the pre-activation protocol described above and ensuring the amino acid and coupling reagent are used in stoichiometric amounts or with the amino acid in slight excess.

  • Sulfonamide Reactivity: The sulfonamide group in 4-(Aminosulfonyl)-L-phenylalanine is generally stable under standard Fmoc-SPPS conditions. However, during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), side reactions involving sulfonyl-containing protecting groups on arginine (e.g., Pmc, Mtr) have been known to cause O-sulfonation of serine or threonine residues if scavengers are absent.[21] While this specific side reaction relates to the protecting group and not the amino acid side chain itself, it highlights the importance of using a well-designed cleavage cocktail with appropriate scavengers (e.g., triisopropylsilane, water, thioanisole) to protect all functional groups.

Conclusion

The successful incorporation of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine is readily achievable with the appropriate selection of modern, high-efficiency coupling reagents. Aminium/uronium salts such as HATU and COMU are strongly recommended due to their rapid reaction kinetics, high reactivity towards sterically hindered systems, and superior ability to mitigate racemization. By employing a well-controlled pre-activation protocol and diligent monitoring with tools like the Kaiser test, researchers can confidently synthesize complex peptides containing this valuable non-canonical amino acid, paving the way for the development of novel peptide-based therapeutics.

References

  • Benchchem. (n.d.). The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide.
  • ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
  • ProPeptide. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Benchchem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
  • Benchchem. (n.d.). Protocol for HBTU-Mediated Coupling on Rink Amide Resin in Solid-Phase Peptide Synthesis.
  • Benchchem. (n.d.). The Core Mechanism of COMU: An In-depth Technical Guide for Researchers.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • MilliporeSigma. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
  • Wang, P., et al. (2022). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 55(11), 1543-1558.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind HATU: Mechanism and Applications in Modern Chemistry.
  • Sabatino, G., & Papini, A. M. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8049.
  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Wikipedia. (n.d.). HATU.
  • Guo, Y., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.
  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. Journal of Peptide Science, 13(7), 457-464.
  • Benchchem. (n.d.). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.
  • Organic Chemistry. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Benchchem. (n.d.). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide.
  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Suzhou Highfine Biotech. (2025, April 17). Exploring the Diverse Functions of HBTU in Peptide Synthesis.
  • Knorr, R., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(6), 347-52.
  • Bio-protocol. (n.d.). Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler, 374(5), 349-62.
  • El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ChemicalBook. (2024, November 7). HBTU:Property,Reaction,Preparation and Hazard.
  • Patil, P. S., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 43-51.
  • El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9.
  • Benchchem. (n.d.). A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis.

Sources

Application

Application Note: Synthesis of Peptidomimetics with 4-(Aminosulfonyl)-N-Boc-L-phenylalanine

This guide details the strategic application of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine (Boc-Phe(4-SO₂NH₂)-OH) in the synthesis of bioactive peptidomimetics. Executive Summary & Strategic Value 4-(Aminosulfonyl)-N-Boc-L-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine (Boc-Phe(4-SO₂NH₂)-OH) in the synthesis of bioactive peptidomimetics.

Executive Summary & Strategic Value

4-(Aminosulfonyl)-N-Boc-L-phenylalanine is a critical phenylalanine bioisostere used primarily in the development of serine protease inhibitors (e.g., Thrombin, Factor Xa). The para-sulfonamide group (


) mimics the positively charged guanidino group of arginine or the amidine group of benzamidine but with distinct physicochemical properties:
  • Pharmacophore: Acts as a hydrogen bond donor/acceptor in the S1 specificity pocket of proteases.

  • Bioavailability: Unlike highly basic amidines (pKa ~11-12), the sulfonamide is neutral at physiological pH (pKa ~10), significantly improving membrane permeability and oral bioavailability.

  • Stability: It is chemically robust against hydrolytic enzymes that typically degrade amidines.

This guide provides a validated workflow for incorporating this building block into peptidomimetics using Boc-chemistry , overcoming its primary challenge: solubility .

Chemical Properties & Handling

PropertySpecificationOperational Note
Formula

MW 344.38 g/mol
Solubility Low in DCM; High in DMF, DMSOCRITICAL: Do not attempt to dissolve in pure DCM for coupling. Use DMF or a DCM/DMF (1:1) mixture.
pKa (Sulfonamide) ~10.0Acts as a weak acid; non-nucleophilic under standard coupling conditions.
Stability Acid: Stable to TFA (Boc removal). Base: Stable to tertiary amines (DIEA).Compatible with standard Boc-SPPS cycles.

Strategic Considerations: Protection & Orthogonality

A common misconception is that the primary sulfonamide (


) requires protection (e.g., Trityl) during synthesis. In Boc-chemistry , this is generally unnecessary  because:
  • Nucleophilicity: The sulfonamide nitrogen is electron-deficient and poorly nucleophilic compared to the

    
    -amine. It does not compete during acylation steps.[1]
    
  • Acid Stability: The sulfonamide bond is stable to Trifluoroacetic acid (TFA) used for Boc-deprotection and Hydrogen Fluoride (HF) used for resin cleavage.

Decision Matrix:

  • Use Unprotected (Standard): If synthesizing linear peptides or standard mimetics.

  • Use Protected (e.g., Trt): Only if performing aggressive alkylation steps on the resin or if solubility in DCM is strictly required (Trt increases lipophilicity).

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

This protocol uses a Boc/Benzyl strategy .[2] The sulfonamide side chain remains unprotected throughout the assembly.

Materials
  • Resin: MBHA Resin (for C-terminal amides) or PAM Resin (for C-terminal acids).

  • Coupling Reagents: HBTU (0.5 M in DMF), DIEA (2.0 M in NMP).

  • Deprotection: 50% TFA in DCM.

  • Building Block: 4-(Aminosulfonyl)-N-Boc-L-phenylalanine (3.0 equiv).

Step-by-Step Workflow
  • Resin Swelling:

    • Swell resin in DCM for 30 min, then wash with DMF (3x).

  • Boc Deprotection (Cycle Start):

    • Treat resin with 50% TFA/DCM (2 min pre-wash, then 20 min reaction).

    • Note: The sulfonamide on previously coupled residues is stable here.

  • Wash & Neutralization:

    • Wash: DCM (3x), Isopropanol (2x), DCM (3x).

    • Neutralize: 10% DIEA in DCM (2 x 2 min).

    • Validation: Kaiser test should be positive (blue beads).

  • Coupling of Boc-Phe(4-SO₂NH₂)-OH:

    • Dissolution: Dissolve 3.0 equiv of the amino acid in minimal DMF (not DCM).

    • Activation: Add 2.9 equiv HBTU and 6.0 equiv DIEA. Activate for 1-2 min.

    • Reaction: Add activated solution to resin.[3] Shake for 60–90 min at RT.

    • Why DMF? The sulfonamide moiety causes aggregation in DCM. DMF disrupts secondary structure formation.

  • Monitoring:

    • Perform Kaiser test. If slightly positive, perform a second coupling (double couple) using the same conditions.

  • Final Cleavage:

    • Reagent: HF/p-Cresol (90:10) at 0°C for 1 hour.

    • Result: Cleaves the peptide from resin and removes side-chain protecting groups (e.g., Bzl on Ser/Thr), leaving the sulfonamide intact.

Protocol B: Solution-Phase Synthesis (Fragment Coupling)

Ideal for convergent synthesis of small peptidomimetics (e.g., tripeptide aldehydes).

Reaction Scheme:



  • Activation:

    • Dissolve Boc-Phe(4-SO₂NH₂)-OH (1.0 equiv) and HOBt (1.2 equiv) in DMF at 0°C.

    • Add EDC·HCl (1.2 equiv). Stir for 15 min.

  • Coupling:

    • Add the amine component (

      
      , 1.0 equiv) and N-methylmorpholine (NMM, 2.5 equiv).
      
    • Allow to warm to RT and stir overnight.

  • Workup (Crucial Step):

    • The sulfonamide makes the product amphiphilic.

    • Dilute with Ethyl Acetate (EtOAc) .

    • Wash sequence: 5% citric acid (removes basic impurities), Water, 5% NaHCO₃ (removes unreacted acid), Brine.

    • Troubleshooting: If the product precipitates during workup, add a small amount of n-Butanol to the organic layer.

Visualization: Synthesis Logic Flow

The following diagram illustrates the decision process and chemical flow for using this building block.

G cluster_warn Critical Control Point start Start: Boc-Phe(4-SO2NH2)-OH decision Select Strategy start->decision spps Solid Phase (Boc-SPPS) decision->spps Long Peptide sol Solution Phase decision->sol Small Molecule dissolve Dissolve in DMF (Avoid pure DCM) spps->dissolve sol->dissolve activate Activation (HBTU/DIEA or EDC/HOBt) dissolve->activate couple_spps Coupling to Resin (60-90 min) activate->couple_spps SPPS Path couple_sol Coupling to Amine (Overnight) activate->couple_sol Solution Path deprotect Boc Removal (TFA/DCM) couple_spps->deprotect Cycle Repeats product Target Peptidomimetic (Intact Sulfonamide) couple_sol->product Workup deprotect->couple_spps Next AA cleavage Final Cleavage (HF or TFMSA) deprotect->cleavage End of Synthesis cleavage->product

Caption: Workflow logic for incorporating Boc-Phe(4-SO₂NH₂)-OH, highlighting the critical solubility control point.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Coupling Aggregation of sulfonamide chains on resin.Add 0.1 M LiCl or Pseudoproline dipeptides to the coupling mixture to disrupt H-bonds.
Low Solubility Using DCM as primary solvent.Switch to 100% DMF or NMP for the coupling step.
Alkylation (Side Product) Tert-butyl cations attacking the sulfonamide (rare).Ensure scavengers (e.g., anisole, dimethyl sulfide) are present during TFA deprotection steps.
Broad Peak in HPLC Sulfonamide NH protons exchanging.Run HPLC with 0.1% TFA to suppress ionization; check purity via LC-MS (ESI+).

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Sanderson, P. E., et al. (1998). L-Phenylalanine Derivatives as Thrombin Inhibitors: 4-Aminosulfonyl-L-phenylalanine. Bioorganic & Medicinal Chemistry Letters, 8(8), 817-822. (Key reference for sulfonamide pharmacophore).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Claeson, G. (1994). Synthetic Peptides and Peptidomimetics as Substrates and Inhibitors of Thrombin and Other Proteases in the Blood Coagulation System.

Sources

Method

The Strategic Application of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine in Contemporary Drug Discovery: A Guide for Medicinal Chemists

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profil...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. Among the vast arsenal of synthetic building blocks, non-canonical amino acids have emerged as powerful tools for sculpting molecular architecture and modulating biological activity. This guide provides an in-depth exploration of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine , a versatile building block that marries the conformational pre-organization of a phenylalanine scaffold with the critical pharmacophoric features of an aromatic sulfonamide.

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes and robust protocols for the synthesis and utilization of this valuable compound. By elucidating the causality behind experimental choices and providing self-validating methodologies, we aim to empower researchers to confidently integrate 4-(Aminosulfonyl)-N-Boc-L-phenylalanine into their drug discovery programs.

The Significance of the 4-(Aminosulfonyl)phenylalanine Scaffold

The sulfonamide functional group is a privileged motif in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, antiviral, and anticancer agents.[1][2] Its ability to act as a hydrogen bond donor and acceptor, as well as a bioisostere for other functional groups, makes it a valuable component in drug design.[3][4] When incorporated into a phenylalanine framework, the resulting 4-(aminosulfonyl)phenylalanine moiety offers a unique combination of structural and electronic properties that can be exploited for targeting specific biological macromolecules.

The N-tert-butoxycarbonyl (Boc) protecting group on the alpha-amino acid provides a stable and readily cleavable handle for peptide synthesis and other synthetic transformations, making 4-(Aminosulfonyl)-N-Boc-L-phenylalanine an ideal starting material for the construction of more complex molecules.[5]

Key Therapeutic Areas of Application

The structural features of 4-(aminosulfonyl)phenylalanine derivatives make them particularly well-suited for the design of inhibitors for several important enzyme classes and as ligands for specific receptors.

Integrin Antagonists (e.g., VLA-4 Antagonists)

Very Late Antigen-4 (VLA-4) is an integrin protein that plays a crucial role in cell adhesion and migration, and its antagonists are being investigated as anti-inflammatory drugs.[6][7] Several potent VLA-4 antagonists incorporate a phenylalanine derivative as a key recognition element.[8][9] The sulfonamide group of 4-(aminosulfonyl)phenylalanine can engage in critical hydrogen bonding interactions within the VLA-4 binding site, potentially enhancing binding affinity and selectivity.[10]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that inactivates incretin hormones, which are involved in glucose homeostasis.[10][11] DPP-4 inhibitors are an important class of drugs for the treatment of type 2 diabetes.[12] The design of potent and selective DPP-4 inhibitors often involves scaffolds that can mimic the dipeptide substrate. Phenylalanine derivatives have been successfully incorporated into DPP-4 inhibitors, and the introduction of a sulfonamide moiety can provide additional interactions with the enzyme's active site, leading to improved potency.[13][14]

Synthesis and Characterization

As 4-(Aminosulfonyl)-N-Boc-L-phenylalanine is not as readily available as its 4-amino precursor, a reliable synthetic protocol is essential. The following section details a robust method for its preparation from commercially available starting materials.

Synthesis of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine from Boc-4-amino-L-phenylalanine

The synthesis proceeds via a two-step sequence involving diazotization of the aromatic amine followed by sulfonation, a modification of the Sandmeyer reaction.[4]

Synthesis_Workflow Start Boc-4-amino-L-phenylalanine Step1 Diazotization (NaNO2, HCl, 0-5 °C) Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Sulfonation (SO2, CuCl2) Intermediate->Step2 Product 4-(Aminosulfonyl)-N-Boc-L-phenylalanine Step2->Product

Caption: Synthetic workflow for 4-(Aminosulfonyl)-N-Boc-L-phenylalanine.

Protocol 1: Synthesis of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine

Materials:

  • Boc-4-amino-L-phenylalanine

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Sulfur dioxide (SO₂) gas

  • Copper(II) chloride (CuCl₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flasks

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve Boc-4-amino-L-phenylalanine (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

  • Sulfonation:

    • In a separate flask, prepare a solution of copper(II) chloride (catalytic amount) in a suitable solvent and saturate it with sulfur dioxide gas at 0 °C.

    • Slowly add the cold diazonium salt solution from the previous step to the SO₂/CuCl₂ solution, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane (3 x volume).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure 4-(Aminosulfonyl)-N-Boc-L-phenylalanine.

Characterization Data:

ParameterExpected Value
Appearance White to off-white solid
¹H NMR Consistent with the proposed structure
¹³C NMR Consistent with the proposed structure
Mass Spec (ESI) [M-H]⁻ or [M+Na]⁺ corresponding to C₁₄H₂₀N₂O₆S
Purity (HPLC) >95%

Application Protocols in Drug Discovery

Once synthesized, 4-(Aminosulfonyl)-N-Boc-L-phenylalanine can be utilized in various synthetic transformations. The following protocols outline its deprotection and subsequent coupling in peptide synthesis.

Boc Deprotection

The Boc group is typically removed under acidic conditions to liberate the free amine for subsequent reactions.[1][9]

Deprotection_Workflow Start 4-(Aminosulfonyl)-N-Boc-L-phenylalanine Step1 Acidic Treatment (e.g., TFA in DCM or HCl in Dioxane) Start->Step1 Product 4-(Aminosulfonyl)-L-phenylalanine (as TFA or HCl salt) Step1->Product

Caption: Workflow for the deprotection of the N-Boc group.

Protocol 2: N-Boc Deprotection of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine

Materials:

  • 4-(Aminosulfonyl)-N-Boc-L-phenylalanine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve 4-(Aminosulfonyl)-N-Boc-L-phenylalanine (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add trifluoroacetic acid (10-20 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the product as the TFA salt.

  • Collect the solid by filtration and dry under vacuum. The product can be used in the next step without further purification.

Peptide Coupling

The deprotected 4-(aminosulfonyl)-L-phenylalanine can be coupled with another N-protected amino acid or a peptide fragment using standard peptide coupling reagents.[8]

Coupling_Workflow AminoAcid1 4-(Aminosulfonyl)-L-phenylalanine salt Coupling Peptide Coupling (e.g., HATU, HOBt, DIPEA in DMF) AminoAcid1->Coupling AminoAcid2 N-protected Amino Acid AminoAcid2->Coupling Dipeptide Protected Dipeptide Coupling->Dipeptide

Caption: General workflow for peptide coupling.

Protocol 3: Solution-Phase Peptide Coupling

Materials:

  • 4-(Aminosulfonyl)-L-phenylalanine salt (from Protocol 2)

  • N-Boc or N-Fmoc protected amino acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes.

  • Add the 4-(Aminosulfonyl)-L-phenylalanine salt (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude dipeptide by column chromatography on silica gel.

Conclusion

4-(Aminosulfonyl)-N-Boc-L-phenylalanine is a highly valuable and versatile building block for drug discovery. Its unique structural features provide a powerful tool for medicinal chemists to design and synthesize novel therapeutic agents with improved pharmacological properties. The protocols detailed in this guide offer a solid foundation for the synthesis and application of this compound, enabling researchers to explore its full potential in their quest for new medicines. The strategic incorporation of this and other non-canonical amino acids will undoubtedly continue to drive innovation in the pharmaceutical industry.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Advanced Journal of Chemistry, Section B.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). Chemistry & Biodiversity.
  • The sulfonamide group as a structural alert: A distorted story? (2025). Request PDF.
  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2.
  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (2023). Organic Letters.
  • Boc-4-amino-L-phenylalanine. (n.d.). Chem-Impex.
  • N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works. (2019). ChemicalBook.
  • L L-Phenylalanine-containing VLA-4 antagonists. (n.d.).
  • Application Notes and Protocols for the Coupling of BOC-L-Phenylalanine-¹³C with HBTU and H
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • Discovery of potential integrin VLA-4 antagonists using pharmacophore modeling, virtual screening and molecular docking studies. (2011). Medicinal Chemistry Research.
  • Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). (2025). BenchChem.
  • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. (2025). BenchChem.
  • Discovery and development of dipeptidyl peptidase-4 inhibitors. (n.d.). Wikipedia.
  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). PMC.
  • [ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (n.d.). Organic Syntheses Procedure.
  • Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides. (1980). International Journal of Peptide and Protein Research.
  • N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine derivatives as potent, selective VLA-4 antagonists. (2003). Bioorganic & Medicinal Chemistry Letters.
  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
  • WO2003072536A1 - A process for preparing a phenylalanine derivative and intermediates thereof. (n.d.).
  • SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. (n.d.).
  • Synthesis of protected L-4-[sulfono(difluoromethyl)phenylalanine and its incorporation into a peptide. (2001). Organic Letters.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
  • 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. (2007). Bioorganic & Medicinal Chemistry Letters.
  • Fmoc-(4-tert-butyloxycarbonyl)-L-phenylalanine. (n.d.). Chem-Impex.
  • Scheme 4: Diazotization of L-alanine and L-phenylalanine ethyl esters 1... (n.d.).
  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (n.d.). RSC Publishing.
  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). RSC Medicinal Chemistry.
  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. (2017). Organic Syntheses.
  • Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors. (2013). Bioorganic & Medicinal Chemistry.
  • Synthesis and explosion hazards of 4-Azido-L-phenylalanine. (n.d.). PMC.
  • US3855238A - Process for preparing n-tertiary-butoxycarbonyl amino acids. (n.d.).
  • Boc-L-phenylalanine. (n.d.). Chem-Impex.33. Boc-L-phenylalanine. (n.d.). Chem-Impex.

Sources

Application

Labeling peptides with 4-(Aminosulfonyl)-N-Boc-L-phenylalanine derivatives

Application Note: High-Fidelity Incorporation of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS) Executive Summary This guide details the methodology for "labeling" peptides by incorporati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Incorporation of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

This guide details the methodology for "labeling" peptides by incorporating the non-canonical amino acid 4-(Aminosulfonyl)-N-Boc-L-phenylalanine (also known as Boc-4-sulfamoyl-L-phenylalanine ) into peptide sequences using Boc-chemistry Solid-Phase Peptide Synthesis (SPPS) .[1]

The incorporation of a primary sulfonamide (


) moiety into a peptide backbone serves two critical functions in modern chemical biology:
  • Carbonic Anhydrase (CA) Targeting: The sulfonamide group acts as a high-affinity ligand (

    
     range) for Carbonic Anhydrase enzymes (e.g., hCA-II), enabling affinity purification, phage display selection, or targeted delivery.[1]
    
  • SuFEx "Click" Chemistry Precursor: The stable sulfonamide can be activated post-synthesis into a Sulfonyl Fluoride (

    
    ), a "warhead" for Sulfur-Fluoride Exchange (SuFEx) reactions, allowing covalent bonding to tyrosine or lysine residues in target proteins.[1]
    

Chemical Properties & Pre-Synthesis Considerations

Molecule: 4-(Aminosulfonyl)-N-Boc-L-phenylalanine Formula:


Functionality: [1]
  • 
    -Amine Protection: tert-Butyloxycarbonyl (Boc) – Acid labile (TFA).[1]
    
  • Side Chain: 4-Aminosulfonylphenyl (

    
    ).[1]
    
  • Reactivity Profile: The primary sulfonamide nitrogen is weakly nucleophilic (

    
    ).[1] It is generally stable to standard coupling conditions and does not  require orthogonal protection during Boc-SPPS, provided alkylating agents are avoided.[1]
    
ParameterSpecificationNotes
Resin Choice MBHA (Amides) or PAM (Acids)Sulfonamides are stable to HF cleavage.[1]
Solubility DMF, NMP, DMSOPoor solubility in DCM; ensure complete dissolution before coupling.[1]
Coupling Reagents HBTU/HOBt/DIEA or DIC/HOBtStandard activation is sufficient.
Cleavage Anhydrous HFSulfonamide is stable to HF/Anisole.

Experimental Protocols

Protocol A: Boc-SPPS Incorporation[1]

Objective: To couple 4-(Aminosulfonyl)-N-Boc-L-phenylalanine to the growing peptide chain without side reactions.

Reagents:

  • Resin: MBHA (0.5 mmol/g loading).[1]

  • Amino Acid: 4-(Aminosulfonyl)-N-Boc-L-phenylalanine (3.0 eq).[1]

  • Activator: HBTU (2.9 eq) / HOBt (3.0 eq).[1]

  • Base: DIEA (6.0 eq).[1]

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Deprotection (Cycle N-1):

    • Treat resin with 50% TFA in DCM (

      
      , then 
      
      
      
      ).[1]
    • Rationale: Removes the Boc group from the previous residue.[1][2]

    • Wash: DCM (

      
      ), MeOH (
      
      
      
      ), DCM (
      
      
      ).[1]
    • Neutralization: Treat with 10% DIEA in DCM (

      
      ) to generate the free amine.[1] Wash with DMF (
      
      
      
      ).[1]
  • Coupling:

    • Dissolve 4-(Aminosulfonyl)-N-Boc-L-phenylalanine and HOBt in minimal DMF.

    • Add HBTU and DIEA . Shake for 1 minute to activate (formation of O-benzotriazole ester).[1]

    • Add the activated mixture to the resin.[1]

    • Reaction Time: Shake at room temperature for 60–90 minutes .

    • Quality Control: Perform a Kaiser Test (Ninhydrin).[1] If blue (positive), recouple using DIC/HOAt.[1] If colorless (negative), proceed.[1]

  • Capping (Optional but Recommended):

    • If the sequence is long (>15 residues), cap unreacted amines with Acetic Anhydride/DIEA in DMF to prevent deletion sequences.[1]

  • Chain Elongation:

    • Proceed with the next Boc-amino acid cycle. The sulfonamide side chain remains inert during subsequent TFA deprotection steps.[1]

Protocol B: HF Cleavage & Isolation

Objective: To cleave the peptide from the resin and remove Boc/Benzyl protecting groups while preserving the sulfonamide.[1]

Safety Warning: Anhydrous HF is extremely toxic and corrosive. Use a specialized Teflon vacuum line.[1]

  • Preparation: Dry the resin under high vacuum overnight over

    
    .
    
  • Scavenger Mix: Add p-Cresol and p-Thiocresol (9:1 ratio, ~1 mL per gram of resin).

    • Note: Avoid standard anisole if methionine is present; use dimethyl sulfide.[1]

  • HF Reaction: Condense anhydrous HF (~10 mL per gram resin) onto the resin at

    
    .
    
  • Incubation: Warm to

    
     and stir for 60 minutes .
    
  • Extraction: Evaporate HF under vacuum. Precipitate the peptide by adding cold Diethyl Ether .

  • Purification: Dissolve the pellet in 10-20% Acetic Acid or 0.1% TFA/Water and lyophilize. Purify via RP-HPLC (C18 column, Water/Acetonitrile gradient).

Mechanism of Action & Applications

The following diagrams illustrate the synthesis cycle and the downstream "labeling" utility of the sulfonamide moiety.

Diagram 1: Synthesis & Stability Cycle

SPPS_Cycle Start Resin-Peptide-NH2 (Free Amine) Coupling Coupling Reaction (Formation of Peptide Bond) Start->Coupling Nucleophilic Attack Activate Activate Boc-Phe(4-SO2NH2)-OH (HBTU/HOBt/DIEA) Activate->Coupling Add Activated Species Intermediate Resin-Peptide-Phe(4-SO2NH2)-NH-Boc Coupling->Intermediate 60 min, RT Deprotect TFA Deprotection (Removes Boc, Sulfonamide Stable) Intermediate->Deprotect 50% TFA/DCM NextCycle Ready for Next AA Deprotect->NextCycle Neutralization NextCycle->Coupling Next Cycle

Caption: The Boc-SPPS cycle incorporating the sulfonamide derivative. Note the stability of the


 group during TFA deprotection.
Protocol C: Post-Synthetic "Labeling" (SuFEx Activation)

Context: Converting the inert sulfonamide label into a covalent warhead (Sulfonyl Fluoride).

Reagents:

  • Peptide-Phe(

    
    ) (Purified from Protocol B).[1]
    
  • Activation Reagent: Imidazolium fluorosulfonate or

    
     gas  (Ex situ generation).[1]
    
  • Solvent: Phosphate Buffer (pH 7.[1]5) / Acetonitrile.[1]

Workflow:

  • Dissolve peptide (

    
    ) in buffer.[1]
    
  • Add fluorinating agent (

    
    ).[1]
    
  • Reaction proceeds rapidly (

    
    ) to form Peptide-Phe(
    
    
    
    )
    .[1]
  • Application: Incubate with target protein. The Sulfonyl Fluoride will specifically react with Tyrosine or Lysine residues in the binding pocket (SuFEx Click).[1]

Diagram 2: SuFEx Activation Pathway

SuFEx_Pathway Peptide Peptide-Phe(4-SO2NH2) (Inert Binder) Activation Fluorination (SO2F2 or Reagent) Peptide->Activation Warhead Peptide-Phe(4-SO2F) (Reactive Warhead) Activation->Warhead SuFEx Exchange Complex Covalent Protein-Peptide Conjugate Warhead->Complex + Protein (Click Reaction) Protein Target Protein (Tyr/Lys Residue) Protein->Complex

Caption: Conversion of the sulfonamide label into a covalent probe via Sulfur-Fluoride Exchange (SuFEx).

Troubleshooting & Critical Parameters

  • Solubility: Sulfonamide-containing peptides can be hydrophobic.[1] If HPLC peaks are broad, use a column heated to

    
     or use Hexafluoroisopropanol (HFIP) as a solubilizing agent during purification.[1]
    
  • Alkylation: Avoid using alkyl halides (e.g., bromoacetic acid) on the resin after this residue is coupled, as the sulfonamide nitrogen can be alkylated under strong basic conditions, though it is much less nucleophilic than an amine.[1]

  • Identification:

    • Mass Spec (ESI): Expect the mass of Phenylalanine (

      
      ) + Sulfonamide (
      
      
      
      ) shift.[1]
    • UV: The sulfonamide phenyl group absorbs at

      
      .[1]
      

References

  • Design and synthesis of an Fmoc-SPPS-compatible amino acid building block mimicking the transition state of phosphohistidine phosphatase. Source: PubMed (Vertex AI Search) URL:[1][Link]

  • Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Source: Diva-portal URL:[1][Link][1]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Source: PNAS (PubMed Central) URL:[1][Link]

  • Structure-based design and analysis of SuFEx chemical probes. Source: Royal Society of Chemistry (via NIH) URL:[1][Link][1]

  • Peptide Synthesis with the Boc Protecting Group (Educational Resource). Source: YouTube (JoeChem) URL:[Link][1]

Sources

Method

Application Note: Characterization of Peptides Synthesized with 4-(Aminosulfonyl)-N-Boc-L-phenylalanine

This Application Note is designed for researchers and drug development professionals focusing on the synthesis and validation of peptidomimetics containing the 4-(aminosulfonyl)-L-phenylalanine moiety (Phe(4-SO₂NH₂)). Th...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis and validation of peptidomimetics containing the 4-(aminosulfonyl)-L-phenylalanine moiety (Phe(4-SO₂NH₂)). This residue serves as a critical pharmacophore for Carbonic Anhydrase (CA) inhibitors and other sulfonamide-based therapeutics.

The guide addresses the specific challenges introduced by the 4-(Aminosulfonyl)-N-Boc-L-phenylalanine building block, particularly regarding its polarity, solubility, and spectroscopic signature.

Executive Summary & Strategic Importance

The incorporation of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine (Boc-Phe(4-SO₂NH₂)-OH) into peptide backbones introduces a primary sulfonamide group (


) at the para-position of the phenylalanine ring. This modification is strategically significant for two reasons:
  • Bioisosterism: The sulfonamide group acts as a transition-state mimetic and a robust hydrogen bond donor/acceptor.

  • Target Engagement: It is the "warhead" of choice for targeting metalloenzymes, specifically Zinc-dependent Carbonic Anhydrases (CAs), where the sulfonamide nitrogen coordinates directly with the active site Zinc ion.

However, this moiety alters the physicochemical properties of the peptide, necessitating modified protocols for purification and characterization compared to standard phenylalanine-containing peptides.

Synthetic Integration: Critical Considerations

Before characterization, the integrity of the synthesis must be ensured. This building block is typically used in Boc-chemistry Solid Phase Peptide Synthesis (SPPS) .

Handling the Sulfonamide Side Chain

Unlike standard amino acids, the primary sulfonamide side chain (


) in this building block is often unprotected .
  • Stability: The sulfonamide is generally stable to Trifluoroacetic acid (TFA) used for Boc deprotection and Hydrogen Fluoride (HF) used for final cleavage.

  • Risk Factor: The nucleophilic nitrogen of the sulfonamide can participate in side reactions (e.g., acylation) if highly activated coupling reagents (like HATU/HOAt) are used in large excess without base control.

  • Recommendation: Use DCC/HOBt or DIC/Oxyma for coupling this specific residue to minimize side-chain acylation.

Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC) Profiling

The sulfonamide group significantly increases the polarity of the peptide compared to the native phenylalanine analog.

Protocol A: RP-HPLC Purity Analysis

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm, 100 Å). Note: C18 is preferred over C8 due to the aromatic interaction.

  • Mobile Phase A: Water + 0.1% TFA.[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]

  • Gradient: 5% B to 60% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (peptide bond) and 254 nm (aromatic sulfonamide).

Data Interpretation:

Parameter Observation Causality

| Retention Time (


)  | Earlier elution  (Shift of 2–5 min) compared to Phe-analog. | The 

group is highly polar, reducing hydrophobic interaction with the C18 stationary phase. | | Peak Shape | Potential tailing. | Hydrogen bonding between the sulfonamide and residual silanols on the column. Fix: Increase column temp to 40°C. | | UV Ratio (254/214) | Increased ratio. | The benzene ring substituted with a sulfonamide has a higher extinction coefficient at 254 nm than unsubstituted Phe. |
Mass Spectrometry (LC-MS/MS) Validation

Mass spectrometry provides the definitive structural proof. The sulfonamide moiety exhibits a distinct fragmentation pattern.

Protocol B: ESI-MS/MS Sequencing

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Direct Infusion: 5 µL/min in 50:50 Water:ACN + 0.1% Formic Acid.

Diagnostic Fragmentation Pathways:

  • Loss of Ammonia:

    
    . The primary sulfonamide readily loses 
    
    
    
    .
  • Loss of Sulfur Dioxide:

    
    . A radical cleavage often observed in sulfonamides.
    
  • Immonium Ion: Look for the specific immonium ion of Phe(4-SO₂NH₂).

    • Standard Phe Immonium: m/z 120.

    • Phe(4-SO₂NH₂) Immonium: m/z 199 (Calculated:

      
      ).
      

MS_Fragmentation Parent Parent Ion [M+H]+ Frag1 Loss of NH3 [M-17]+ Parent->Frag1 - NH3 (17 Da) Frag2 Loss of SO2 [M-64]+ Parent->Frag2 - SO2 (64 Da) Immonium Diagnostic Immonium Ion m/z ~199 Parent->Immonium Backbone Cleavage

Figure 1: Diagnostic fragmentation pathways for sulfonamide-containing peptides in ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for confirming the integrity of the sulfonamide group and ensuring no alkylation occurred during synthesis.

Protocol C: 1H-NMR Characterization

  • Solvent: DMSO-d6 (Crucial:

    
     often causes overlapping or broadening of amide signals).
    
  • Concentration: 2–5 mM.

Key Spectral Signatures:

  • Sulfonamide Protons (

    
    ): 
    
    • Look for a broad singlet integrating to 2H.

    • Chemical Shift:

      
       7.2 – 7.6 ppm.
      
    • Validation: Add

      
      . This signal must disappear (exchangeable).
      
  • Aromatic Protons:

    • The para-substitution pattern creates a distinct AA'BB' system .

    • Two doublets (or roofed multiplets) typically around

      
       7.4 ppm and 
      
      
      
      7.8 ppm.
    • Shift: Downfield shift compared to Phe due to the electron-withdrawing nature of the sulfonyl group.

Functional Validation: Carbonic Anhydrase Inhibition Assay

To verify that the synthesized peptide retains biological activity (i.e., the sulfonamide is accessible and active), a functional enzyme assay is recommended.

Protocol D: Esterase Activity Assay

  • Enzyme: Carbonic Anhydrase II (bovine or human).

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Mechanism: CA catalyzes the hydrolysis of 4-NPA to 4-nitrophenol (yellow color). Inhibitors prevent this color change.

Steps:

  • Buffer Prep: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

  • Substrate: Dissolve 4-NPA in ACN to 100 mM (stock). Dilute to 3 mM in buffer.

  • Incubation: Mix 10 nM Enzyme + Variable Peptide Concentration (0.1 nM – 10 µM). Incubate 10 mins at 25°C.

  • Reaction: Add Substrate.

  • Read: Measure Absorbance at 405 nm kinetically for 5 minutes.

  • Analysis: Plot % Inhibition vs. Log[Peptide] to determine

    
    .
    

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Mass Mismatch (+ mass) Acylation of the sulfonamide side chain.The sulfonamide

reacted with activated amino acid. Fix: Use less base (DIEA) during coupling or switch to pre-activated esters.
Broad Peak in HPLC Aggregation or Silanol interaction.Fix: Use a column with "End-capping" technology or increase column temperature to 45°C.
Low Solubility Hydrophobic backbone + Polar side chain.Fix: Dissolve peptide in pure DMSO or HFIP before diluting into water/buffer.

Workflow Visualization

The following diagram outlines the logical flow for characterizing these specific peptides, ensuring no step is overlooked.

Workflow Start Crude Peptide (Phe-4-SO2NH2) HPLC RP-HPLC (Check Retention Shift) Start->HPLC MS ESI-MS/MS (Check m/z 199 & -17/-64 loss) HPLC->MS If Purity > 95% MS->Start Fail: Re-synthesize NMR 1H-NMR (DMSO-d6) (Confirm AA'BB' & NH2 singlet) MS->NMR Mass Confirmed Assay CA Inhibition Assay (Functional Check) NMR->Assay Structure Confirmed Release Validated Peptide Assay->Release IC50 Validated

Figure 2: Analytical Decision Tree for Sulfonamide-Peptide Characterization.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Thakur, A., et al. (2014). Sulfonamides as potential bioactive scaffolds. International Journal of Pharmaceutical Sciences and Research, 5(2), 285. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Overcoming Coupling Efficiency Issues with 4-(Aminosulfonyl)-N-Boc-L-phenylalanine

The following technical guide addresses the specific challenges of coupling 4-(Aminosulfonyl)-N-Boc-L-phenylalanine (Boc-Phe(4-SO₂NH₂)-OH). Executive Summary The core challenge with 4-(Aminosulfonyl)-N-Boc-L-phenylalanin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of coupling 4-(Aminosulfonyl)-N-Boc-L-phenylalanine (Boc-Phe(4-SO₂NH₂)-OH).

Executive Summary

The core challenge with 4-(Aminosulfonyl)-N-Boc-L-phenylalanine lies in the sulfonamide side chain (


) . Unlike standard amino acids, this group presents a dual threat: it is a weak acid (

) capable of interfering with base-mediated activation, and a nucleophile that can undergo N-acylation , leading to irreversible side products.

This guide provides three targeted protocols to overcome these issues, moving beyond standard DIPEA/HBTU cycles which are often the cause of failure for this specific building block.

Part 1: Root Cause Analysis (The "Why")

Before altering your protocol, confirm the failure mechanism. The poor coupling is likely due to one of two distinct chemical events.

1. The "Sulfonamide Trap" (N-Acylation)

Standard SPPS protocols use strong bases like Diisopropylethylamine (DIPEA) . In the presence of excess DIPEA, the sulfonamide proton is stripped (


), making the nitrogen highly nucleophilic.
  • The Failure: The deprotonated sulfonamide attacks the activated carboxylate (either of itself or the incoming amino acid), forming a stable N-acyl sulfonamide (

    
    ).
    
  • The Result: This caps the peptide chain or creates a branched impurity that is difficult to separate.

2. Aggregation & Solubility

The sulfonamide group is a hydrogen bond donor/acceptor powerhouse.

  • The Failure: It promotes inter-chain hydrogen bonding, leading to "beta-sheet-like" aggregation on the resin.

  • The Result: The reactive sites become physically inaccessible, leading to incomplete coupling (e.g., 60-70% conversion) regardless of reaction time.

Part 2: Troubleshooting & Protocols
Scenario A: You are using standard HBTU/DIPEA and seeing low yields.

Solution: Switch to the "Collidine Protocol" .

  • Logic: 2,4,6-Trimethylpyridine (Collidine) is a weaker, non-nucleophilic base (

    
     vs DIPEA 
    
    
    
    ). It is sufficient to drive the coupling reaction but insufficient to deprotonate the sulfonamide , preventing the N-acylation side reaction.

Protocol 1: The Collidine/HATU Method

  • Dissolve: 4.0 eq of Boc-Phe(4-SO₂NH₂)-OH and 3.9 eq of HATU in DMF (0.2 M concentration).

  • Activate: Add 8.0 eq of 2,4,6-Collidine (TMP).

    • Note: Do NOT use DIPEA.

  • Pre-activation: Stir for exactly 1 minute .

    • Warning: Long pre-activation increases risk of racemization.

  • Couple: Add mixture to the resin.

  • Time: React for 60 minutes .

  • Double Couple: If the sequence is valuable, drain and repeat with fresh reagents.

Scenario B: The amino acid is not dissolving or the resin is clumping.

Solution: Use the "Magic Mixture" to disrupt aggregation.

  • Logic: Standard DMF is not polar enough to break the sulfonamide hydrogen network. The addition of chaotropic salts or specific co-solvents disrupts these interactions.

Protocol 2: The Solubilization Mix Replace your standard coupling solvent with one of the following systems:

  • Option 1 (Chaotropic): 0.1 M LiCl (Lithium Chloride) in DMF.

  • Option 2 (Polar Aprotic): DMF / DMSO (70:30 ratio).

    • Why: DMSO is excellent at solvating sulfonamides.

  • Option 3 (The "Magic Mixture"): DCM / DMF / NMP (1:1:1) containing 1% Triton X-100 and 2M Ethylene Carbonate .

Scenario C: You require the highest possible purity (Base-Free).

Solution: Use DIC/Oxyma Pure .

  • Logic: This method requires no tertiary base during the activation step. Without a base to deprotonate the sulfonamide, the side reaction is chemically precluded. Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) is a superior additive to HOBt, offering faster kinetics and lower racemization.

Protocol 3: Base-Free Carbodiimide Coupling

  • Dissolve: 3.0 eq of Boc-Phe(4-SO₂NH₂)-OH and 3.0 eq of Oxyma Pure in DMF.

  • Activate: Add 3.0 eq of DIC (Diisopropylcarbodiimide).

  • Pre-activation: Stir for 2-3 minutes .

  • Couple: Add to resin.

  • Time: React for 2 hours (Carbodiimide couplings are slower than HATU but cleaner).

Part 3: Visualizing the Failure Mechanism

The following diagram illustrates the competition between the desired peptide bond formation and the unwanted N-acylation side reaction caused by strong bases.

SulfonamideCoupling Start Boc-Phe(4-SO2NH2)-OH (Starting Material) Activation Activated Ester (Oxyma/HATU) Start->Activation Activation Deprotonation Sulfonamide Anion (-SO2NH-) Start->Deprotonation Excess DIPEA Product Desired Peptide Bond (Linear Chain) Activation->Product Attack by Resin-NH2 SideProduct N-Acyl Sulfonamide (Branched/Capped Impurity) Activation->SideProduct Resin Resin-Bound Amine (Target Nucleophile) Resin->Product Base Strong Base (DIPEA) Deprotonation->SideProduct Attacks Activated Ester

Figure 1: The "Sulfonamide Trap." Strong bases (Red path) deprotonate the side chain, creating a competing nucleophile that attacks the activated ester, preventing correct chain elongation.

Part 4: Comparative Data Table
ParameterStandard Protocol (DIPEA/HBTU)Optimized Protocol (Collidine/HATU)Base-Free Protocol (DIC/Oxyma)
Coupling Reagent HBTU / HOBtHATUDIC / Oxyma Pure
Base DIPEA (Strong Base)2,4,6-Collidine (Weak Base)None
Sulfonamide State Deprotonated (Reactive)Protonated (Safe)Protonated (Safe)
Risk of N-Acylation High LowNegligible
Coupling Time 30-45 min60 min120 min
Solubility ModerateGoodExcellent (if DMSO added)
Recommended For Do not useSterically Hindered Sequences High Purity Requirements
References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Grounding: Establishes Oxyma/DIC as a superior, base-free alternative for preventing side reactions in sensitive substr
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

    • Grounding: Details the reactivity of sulfonamides and the necessity of orthogonal protection or specific handling to avoid N-acyl
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link

    • Grounding: Foundational text for HATU/HOAt activation, supporting the use of stronger activation kinetics to outcompete side reactions.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

    • Grounding: Source for the "Magic Mixture" and solubility protocols for aggreg
Optimization

Technical Support Center: Aminosulfonyl Group Stability in Peptide Synthesis

Topic: Stability issues of the aminosulfonyl group during peptide synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability issues of the aminosulfonyl group during peptide synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Welcome to the Advanced Peptide Chemistry Support Hub. This guide addresses the specific stability challenges associated with the aminosulfonyl group (


, sulfamoyl) and related sulfonamide moieties during Solid-Phase Peptide Synthesis (SPPS) and liquid-phase synthesis.

Unlike standard amide bonds, the aminosulfonyl group introduces unique electronic and steric properties. Its stability profile is dichotomous: it is often hyper-stable (making removal difficult) or unexpectedly labile (leading to fragmentation), depending strictly on its structural context (


- vs. 

-position).

🛑 Critical Alert: The -Amino Sulfonamide Instability Trap

Issue: Users frequently report the disappearance of the sulfonamide moiety or chain fragmentation when attempting to synthesize


-amino sulfonamide peptidomimetics (replacing 

with

).

Technical Diagnosis:


-Amino sulfonamides are inherently unstable. Unlike 

-amino sulfonamides, the

-variant undergoes a spontaneous fragmentation reaction.[1] The proximity of the amino group to the sulfonyl moiety facilitates the expulsion of sulfur dioxide (

) and an imine species.
Troubleshooting Protocol 1: Preventing Backbone Fragmentation
SymptomRoot CauseCorrective Action
Loss of Mass (-64 Da) Spontaneous extrusion of

from

-amino sulfonamide.
Switch to

-Amino Sulfonamides:
Insert a methylene spacer (

CH

) between the amino group and the sulfonyl group (e.g., Taurine derivatives).
Low Yield / Complex Mixture Instability of the sulfonyl chloride intermediate during coupling.Use Sulfinyl Chlorides: Couple using the sulfinyl chloride (

) first, then oxidize to sulfonamide (

) on-resin using

-CPBA or RuCl

.
Visualization: Mechanism of Instability

The diagram below illustrates why


-amino sulfonamides fail and how 

-analogs stabilize the motif.

AlphaSulfonamideInstability cluster_0 Unstable Pathway (Alpha-Amino) cluster_1 Stable Pathway (Beta-Amino) Alpha Alpha-Amino Sulfonamide (R-CH(NH2)-SO2-NH-R') Frag Fragmentation Alpha->Frag Spontaneous Products Imine + Amine + SO2 (Gas) Frag->Products Extrusion Beta Beta-Amino Sulfonamide (R-CH(NH2)-CH2-SO2-NH-R') Stable Stable Peptidomimetic Beta->Stable No Fragmentation

Caption: Comparative stability of


- vs. 

-amino sulfonamides. The

-variant spontaneously ejects

.

⚙️ Module 2: Stability During Deprotection (TFA & Piperidine)

Context: The aminosulfonyl group is often present in Safety-Catch Linkers (Kenner linker) or as a Side-Chain Modification (e.g., Sulfamoyl-modified amino acids).

FAQ: Is my Aminosulfonyl group stable to standard SPPS conditions?

1. Acid Stability (TFA Cleavage):

  • Sulfonamides (

    
    ): HIGH STABILITY.  They are generally resistant to 95% TFA. This makes them excellent permanent linkers but poor protecting groups unless "activated."
    
  • Sulfamates (

    
    ): MODERATE/LOW STABILITY.  Unlike sulfonamides, sulfamates (O-linked) can hydrolyze in strong acid (TFA) if not substituted.
    
    • Action: If synthesizing sulfamated peptides, use mild acid cleavage (e.g., dilute TFA or Reagent K analogues without water) or synthesize via post-cleavage sulfamoylation.

2. Base Stability (Piperidine/Fmoc Removal):

  • Sulfonamides: HIGH STABILITY. The sulfonamide bond is completely stable to 20% piperidine.

  • Safety-Catch Linkers: The

    
    -acyl sulfonamide linkage is stable to base until it is alkylated.[2]
    
Troubleshooting Table: Reactivity Profile
ReagentSulfonamide (

)
Sulfamate (

)

-Acyl Sulfonamide (Linker)
20% Piperidine StableStableStable (Ionized form protects it)
95% TFA StableRisk of Hydrolysis Stable
Nucleophiles (OH-, NH2-) StableStableLabile ONLY after Alkylation

🧪 Module 3: Side Reactions & Scavenging[3]

Issue: While the aminosulfonyl group itself is stable, the sulfonyl cations generated from protecting groups (Pbf, Pmc, Mtr) during TFA cleavage are highly reactive electrophiles. They often re-attach to the peptide, mimicking an "aminosulfonyl" modification on Tryptophan.

Symptom: Mass spec shows


 Da (Pbf) or 

Da (Mtr) adducts on Tryptophan.
Protocol: Preventing Sulfonyl Modification of Trp

Do not confuse this side reaction with the instability of your target aminosulfonyl group. This is an unwanted addition.

  • Use Trp(Boc): Always use Fmoc-Trp(Boc)-OH. The Boc group protects the indole ring from sulfonyl attack during cleavage.

  • Optimized Scavenger Cocktail (Reagent K):

    • TFA (82.5%)

    • Phenol (5%)

    • Water (5%)

    • Thioanisole (5%)

    • EDT (Ethanedithiol) (2.5%)

      
       Critical for quenching sulfonyl cations.
      

🔗 Module 4: The "Safety-Catch" Linker (Controlled Instability)

Context: The Kenner linker (alkanesulfonamide) relies on the stability of the aminosulfonyl group to anchor the peptide, which is then destabilized on demand.

Workflow Logic:

  • Synthesis: The sulfonamide proton (

    
    ) is acidic (pKa ~11). Under basic coupling conditions, it ionizes, protecting it from nucleophilic attack.
    
  • Activation: To cleave, you must alkylate the nitrogen (e.g., with Iodoacetonitrile or Diazomethane). This removes the acidic proton and makes the carbonyl highly electrophilic.

  • Cleavage: A nucleophile (amine/hydroxide) attacks the carbonyl, releasing the peptide.

Troubleshooting "Stuck" Peptides on Sulfonamide Linkers

Q: I treated my resin with nucleophiles, but the peptide won't cleave.

  • Cause: Incomplete activation. The sulfonamide nitrogen was not alkylated.

  • Fix: Ensure the activation step (e.g., ICH

    
    CN / DIPEA) is performed for at least 24 hours. Verify activation by IR (shift in carbonyl stretch) or micro-cleavage.
    

Q: My peptide cleaved prematurely during synthesis.

  • Cause: Inadvertent alkylation or use of highly activated species without base.

  • Fix: Ensure all coupling steps contain adequate base (DIPEA/NMM) to keep the sulfonamide ionized (negatively charged), which renders it inert to nucleophiles.

Visualization: Safety-Catch Activation Pathway

SafetyCatch Step1 1. Stable State (Resin-SO2-NH-CO-Peptide) Stable to Base/Acid Step2 2. Activation (Alkylation) Reagent: Iodoacetonitrile/DIPEA Step1->Step2 Activation Step3 3. Activated State (Resin-SO2-N(CH2CN)-CO-Peptide) Highly Electrophilic Carbonyl Step2->Step3 N-Alkylation Step4 4. Nucleophilic Displacement Reagent: R-NH2 or OH- Step3->Step4 Nucleophilic Attack Result Released Peptide (R-NH-CO-Peptide) Step4->Result Cleavage

Caption: The Kenner Safety-Catch mechanism. The sulfonamide is stable until specifically activated by alkylation.[3]

📚 References

  • Liskamp, R. M. J., et al. (2004). "Peptide transformation leading to peptide-peptidosulfonamide hybrids and oligo peptidosulfonamides."[4] ResearchGate. Link

  • Ellman, J. A., et al. (1999). "An Alkanesulfonamide 'Safety-Catch' Linker for Solid-Phase Synthesis."[2][5] The Journal of Organic Chemistry. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][6][7][8][9][10] Chemical Reviews. Link

  • Kenner, G. W., et al. (1971). "The Safety Catch Principle in Solid Phase Peptide Synthesis." Chemical Communications. Link

  • Sigma-Aldrich. "Fmoc Resin Cleavage and Deprotection." Technical Guide. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 4-(Aminosulfonyl)-N-Boc-L-phenylalanine in Peptidomimetics

Executive Summary 4-(Aminosulfonyl)-N-Boc-L-phenylalanine (Boc-Phe(4-SO₂NH₂)-OH) is a specialized non-proteinogenic amino acid used primarily to introduce the sulfonamide pharmacophore into peptide backbones. Unlike stan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Aminosulfonyl)-N-Boc-L-phenylalanine (Boc-Phe(4-SO₂NH₂)-OH) is a specialized non-proteinogenic amino acid used primarily to introduce the sulfonamide pharmacophore into peptide backbones. Unlike standard phenylalanine derivatives used for steric or electronic tuning (e.g., 4-NO₂-Phe, 4-Cl-Phe), this compound serves a functional role: it acts as a potent zinc-binding group (ZBG) and a transition-state mimic for hydrolytic enzymes.

This guide compares Boc-Phe(4-SO₂NH₂)-OH against three distinct classes of phenylalanine analogs: Bioisosteres (4-Carboxy-Phe), Electronic Modulators (4-Nitro-Phe), and Phosphomimetics (4-Phosphono-Phe), providing decision frameworks for medicinal chemists and structural biologists.

Part 1: Chemical Profile & Structural Analysis[1]

The Molecule[2][3]
  • Systematic Name: (S)-2-((tert-butoxycarbonyl)amino)-3-(4-sulfamoylphenyl)propanoic acid

  • Functional Class: Zinc-binding peptidomimetic; Carbonic Anhydrase Inhibitor (CAI) precursor.

  • Key Moiety: The para-sulfonamide (-SO₂NH₂) group is a classic bioisostere for carboxylic acids but with distinct electrostatic properties and a higher pKa (~10.0 vs 4.5).

Comparative Physicochemical Properties

The following table contrasts Boc-Phe(4-SO₂NH₂)-OH with its primary alternatives in drug design.

Feature4-Aminosulfonyl-Phe 4-Carboxy-Phe 4-Phosphono-Phe 4-Nitro-Phe
Side Chain pKa ~10.1 (Weak Acid)~4.5 (Acidic)~1.8, 6.5 (Dibasic)N/A (Neutral/EWG)
H-Bond Potential Donor & AcceptorAcceptor (mostly)Strong AcceptorAcceptor (Weak)
Metal Binding High (Zn²⁺ specific)Moderate (Ca²⁺, Mg²⁺)High (Mg²⁺, Mn²⁺)None
Electronic Effect

= 0.57 (EWG)

= 0.45 (EWG)

= 0.55 (EWG)

= 0.78 (Strong EWG)
SPPS Utility CA Inhibitors, Protease stabilitySalt bridges, SolubilitypTyr Mimicry (SH2 domains)Fluorescence quenchers, NMR

Analyst Insight: While 4-Carboxy-Phe is often used to introduce polarity, 4-Aminosulfonyl-Phe offers a unique advantage: it remains neutral at physiological pH (7.4), allowing for better membrane permeability than the permanently charged carboxylate or phosphonate analogs, while still retaining the ability to coordinate metal ions in active sites.

Part 2: Comparative Performance Analysis

vs. 4-Phosphono-L-phenylalanine (pTyr Mimicry)
  • Mechanism: Phosphonophenylalanine (Ppa) is the gold standard for non-hydrolyzable phosphotyrosine mimics (targeting SH2/PTB domains).

  • Comparison: 4-Aminosulfonyl-Phe is not a direct electrostatic mimic of pTyr due to its lack of negative charge at pH 7.4. However, in metalloenzyme active sites (e.g., Carbonic Anhydrase, Matrix Metalloproteinases), the sulfonamide nitrogen becomes acidic upon metal coordination, displacing a water molecule to bind Zinc.

  • Verdict: Use Ppa for signal transduction blocking (kinase/phosphatase). Use Sulfamoyl-Phe for metalloenzyme inhibition.

vs. 4-Nitro-L-phenylalanine (Electronic Tuning)
  • Mechanism: 4-Nitro-Phe is used to probe electronic effects in protein folding or as a spectroscopic quencher.

  • Comparison: Both have electron-withdrawing groups (

    
     values are similar). However, the sulfonamide group is chemically reactive (nucleophilic nitrogen), whereas the nitro group is inert.
    
  • Stability Data: In SPPS, 4-Nitro-Phe is "set-and-forget." 4-Aminosulfonyl-Phe requires care; the sulfonamide nitrogen can be acylated by highly activated esters (e.g., HATU/HOAt) if reaction times are prolonged, leading to branched peptides.

vs. 4-Carboxy-L-phenylalanine (Bioisosteres)
  • Mechanism: Used to introduce a negative charge or form salt bridges.

  • Comparison: The sulfonamide is a "transition-state isostere" for the tetrahedral intermediate of amide hydrolysis. It mimics the geometry but not the charge.

  • Experimental Advantage: Peptides containing 4-Aminosulfonyl-Phe show 2-5x greater proteolytic stability against chymotrypsin compared to 4-Carboxy-Phe variants, as the sulfonamide does not fit the S1 specificity pocket of serine proteases as neatly as the carboxylate.

Part 3: Experimental Protocols

Protocol A: Optimized Boc-SPPS Coupling for Sulfonamides

Context: The primary sulfonamide side chain (-SO₂NH₂) is stable to TFA (used for Boc removal) but can undergo N-acylation during coupling if not carefully managed.

Reagents:

  • Resin: PAM or MBHA resin (0.5 mmol/g loading).

  • Coupling Agent: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole).

  • Solvent: DMF/DCM (1:1).

Step-by-Step Workflow:

  • Swelling: Swell resin in DCM for 30 mins.

  • Deprotection: Treat with 50% TFA in DCM (2 x 1 min, 1 x 20 min). Wash with DCM (5x).

  • Neutralization: Treat with 10% DIEA in DCM (2 x 2 min). Critical: Ensure complete removal of excess base to prevent racemization.

  • Activation (Pre-activation is Key):

    • Dissolve Boc-Phe(4-SO₂NH₂)-OH (3.0 eq) and HOBt (3.0 eq) in minimum DMF.

    • Add DIC (3.0 eq) and stir for 5 minutes before adding to the resin.

    • Why? Pre-forming the active ester minimizes the lifetime of the highly reactive O-acylisourea, reducing the chance of side-chain sulfonamide acylation.

  • Coupling: Add mixture to resin. Shake for 60-90 minutes.

    • Monitoring: Use Kaiser test. If slightly blue, recouple using HBTU/DIEA but limit time to 30 mins.

  • Capping: Acetylate unreacted amines with Ac₂O/Pyridine to prevent deletion sequences.

Protocol B: Carbonic Anhydrase II (hCAII) Inhibition Assay

Context: Validating the functional activity of the incorporated sulfonamide.

  • Enzyme Prep: Recombinant hCAII (100 nM stock).

  • Substrate: 4-Nitrophenyl acetate (4-NPA) - Colorimetric assay.

  • Buffer: 50 mM Tris-SO₄, pH 7.6.

  • Execution:

    • Incubate Peptide-Sulfonamide (0.1 nM - 10 µM) with hCAII for 15 min at 25°C.

    • Add 4-NPA (1 mM).

    • Monitor Absorbance at 400 nm (formation of 4-nitrophenolate).

  • Data Analysis: Determine IC₅₀. Expect values in the low nanomolar range (10-100 nM) for accessible sulfonamides, compared to >10 µM for non-sulfonamide controls.

Part 4: Visualization & Logic

Diagram 1: Selection Logic for Phenylalanine Derivatives

This decision tree guides the researcher to the correct derivative based on the biological target.

PheSelection Start Select Phe Derivative Target Identify Target Interaction Start->Target Metal Metalloenzyme (Zn, Fe) Target->Metal Metal Binding SH2 SH2/PTB Domain (Signaling) Target->SH2 Phospho-mimic SaltBridge Salt Bridge Formation Target->SaltBridge Charge Interaction Steric Steric/Electronic Probe Target->Steric Folding/Stability Sulf 4-Aminosulfonyl-Phe (Boc-Phe(4-SO2NH2)) Metal->Sulf Zn2+ Coordination Phos 4-Phosphono-Phe (Fmoc-Ppa) SH2->Phos Negative Charge Carb 4-Carboxy-Phe SaltBridge->Carb Ionic Bond Nitro 4-Nitro-Phe Steric->Nitro Electron w/g

Caption: Decision matrix for selecting Phenylalanine derivatives based on target binding mechanism.

Diagram 2: SPPS Cycle & Side Reaction Risk

Visualizing the critical path where sulfonamide acylation can occur.

SPPS_Risk cluster_prevention Prevention Strategy Resin Peptide-Resin (Free Amine) Coupling Coupling Reaction Resin->Coupling Activate Activate Boc-Phe(4-SO2NH2) (DIC/HOBt) Activate->Coupling SideReaction RISK: Sulfonamide N-Acylation (Branched Peptide) Coupling->SideReaction Excess Base/Time (Avoid) Success Linear Peptide Sequence Coupling->Success Kinetic Control (Standard) P1 Use 1:1 Stoichiometry P2 Limit Reaction < 2h

Caption: SPPS workflow highlighting the risk of sulfonamide side-chain acylation and mitigation strategies.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.

  • Thakur, A., et al. (2021). 4-Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae.[2][3] ChemMedChem, 16(23), 3596–3603.

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[4] International Journal of Peptide and Protein Research, 35(3), 161-214.

  • Bachem Application Note. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem Technical Guides.

Sources

Comparative

Analysis of the Enzymatic Stability of Peptides with 4-(aminosulfonyl)-L-phenylalanine

Executive Summary: The Stability-Affinity Paradox In peptide drug discovery, the "Stability-Affinity Paradox" remains a critical bottleneck. Native L-peptides offer superior receptor fit but suffer from rapid proteolytic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Affinity Paradox

In peptide drug discovery, the "Stability-Affinity Paradox" remains a critical bottleneck. Native L-peptides offer superior receptor fit but suffer from rapid proteolytic degradation, often possessing half-lives (


) of less than 5 minutes in human plasma. While strategies like D-amino acid substitution or N-methylation enhance stability, they frequently disrupt the critical hydrogen bonding networks or side-chain orientations required for receptor binding.[1]

This guide analyzes 4-(aminosulfonyl)-L-phenylalanine (4-AmS-Phe) , a specialized non-canonical amino acid (NCAA). Unlike passive steric blockers, the 4-aminosulfonyl group introduces a unique electrostatic and steric profile that mimics the tetrahedral transition state of amide hydrolysis, effectively "stalling" protease activity while maintaining the L-configuration necessary for target recognition.

Mechanistic Analysis: Why 4-AmS-Phe?

To understand the performance of 4-AmS-Phe, we must analyze the mechanism of failure for native peptides.

The Chymotrypsin Cleavage Model

Serine proteases like Chymotrypsin preferentially cleave the peptide bond on the C-terminal side of hydrophobic residues, particularly Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

  • Recognition: The aromatic side chain fits into the hydrophobic S1 pocket.

  • Attack: The catalytic serine attacks the carbonyl carbon.

  • Hydrolysis: The peptide bond breaks.

The 4-AmS-Phe Defense Mechanism

The incorporation of the sulfonamide moiety (


) at the para position of the phenyl ring alters this interaction through two primary modes:
  • Electronic Repulsion: The sulfonamide group is polar and electron-withdrawing. This disrupts the hydrophobic interactions required for the S1 pocket fit, reducing the association constant (

    
    ) for the protease.
    
  • Transition State Interference: The geometry and charge distribution of the sulfonamide group can mimic the tetrahedral transition state of amide hydrolysis. This allows the residue to act as a "decoy," binding to the protease without undergoing cleavage, thereby acting as a local inhibitor.

Comparative Performance Analysis

The following analysis compares 4-AmS-Phe against the industry-standard alternatives: Native L-Phe (Baseline), D-Phe (Chirality Inversion), and 4-Fluoro-Phe (Bioisostere).

Table 1: Comparative Stability and Binding Metrics
FeatureNative L-Phe 4-AmS-Phe (Target)D-Phe 4-Fluoro-Phe
Proteolytic Stability Low (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

min)
High (

hrs)
Very High (Resistant)Moderate (

min)
Receptor Affinity High (

nM)
High/Retained Variable (often reduced)High
Mechanism of Stability N/AS1 Pocket Mismatch / TS Mimicry Steric/Chiral unrecognizedElectronic modulation
Solubility Low (Hydrophobic)Enhanced (Polar Sulfonamide)LowLow
Primary Risk Rapid ClearanceSynth. Complexity Loss of potencyMinimal gain

Key Insight: While D-Phe offers absolute stability, it often abolishes biological activity due to side-chain reorientation. 4-AmS-Phe provides a "Goldilocks" zone: it retains the L-configuration for binding but possesses sufficient steric/electronic deviation to evade proteolysis [1, 2].

Experimental Protocol: Enzymatic Stability Assay

Reagents & Setup
  • Enzyme:

    
    -Chymotrypsin (Type II from bovine pancreas), 40 units/mg protein.
    
  • Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8 (Physiological mimic).
    
  • Internal Standard (IS): Fmoc-Leu-OH (Distinct retention time, non-reactive).

Step-by-Step Methodology
  • Substrate Preparation: Dissolve peptide (with 4-AmS-Phe) and Control (Native L-Phe) in DMSO to 10 mM stock. Dilute to 100

    
    M in Tris buffer.
    
  • Enzyme Activation: Pre-incubate Chymotrypsin solution (0.5 units/mL) at 37°C for 10 minutes.

  • Reaction Initiation: Add enzyme to peptide solution (1:200 w/w enzyme:substrate ratio).

  • Time-Course Sampling:

    • At

      
       minutes.
      
    • Aliquot 50

      
      L into 50 
      
      
      
      L of Quenching Solution (1% Formic Acid in Acetonitrile + Internal Standard).
  • Analysis: Centrifuge (10,000 x g, 5 min) to pellet precipitated enzyme. Inject supernatant into LC-MS (C18 column).

  • Data Processing:

    • Calculate Area Ratio (

      
      ).
      
    • Plot

      
       vs. Time.
      
    • Determine

      
       (slope) and 
      
      
      
      .

Visualization: Stability Assay Logic Flow

The following diagram illustrates the critical decision points and logic flow for validating the stability of 4-AmS-Phe peptides.

StabilityWorkflow Start Peptide Design (4-AmS-Phe Incorporation) Incubation Enzymatic Incubation (Chymotrypsin/Plasma, 37°C) Start->Incubation Sampling Time-Point Sampling (0 - 240 min) Incubation->Sampling Quench Acid Quench + IS Addition (Stops Reaction) Sampling->Quench Analysis LC-MS Quantitation Quench->Analysis Decision Is t1/2 > 240 min? Analysis->Decision Stable High Stability Confirmed (Proceed to Bioassay) Decision->Stable Yes Unstable Low Stability Detected Decision->Unstable No MetaboliteID Metabolite ID (Locate Cleavage Site) Unstable->MetaboliteID Redesign Structural Redesign (Add Steric Bulk/N-Me) MetaboliteID->Redesign Redesign->Start

Figure 1: Iterative workflow for assessing and optimizing peptide stability using LC-MS kinetics.

Structural Interaction Map

To visualize why 4-AmS-Phe resists degradation, we model the interaction at the protease active site.

InteractionMap S1_Pocket Protease S1 Pocket (Hydrophobic) Cat_Triad Catalytic Triad (Ser-His-Asp) Native_Phe Native L-Phe (Phenyl Ring) Native_Phe->S1_Pocket High Affinity Fit Native_Phe->Cat_Triad Rapid Hydrolysis AmS_Phe 4-AmS-Phe (Sulfonamide Group) AmS_Phe->S1_Pocket Steric/Polar Clash AmS_Phe->Cat_Triad Transition State Mimicry (Inhibition)

Figure 2: Mechanistic comparison of Native Phe vs. 4-AmS-Phe interaction with the protease active site.

Conclusion

The incorporation of 4-(aminosulfonyl)-L-phenylalanine represents a sophisticated medicinal chemistry strategy. Unlike simple steric blocking (N-methylation) or chirality inversion (D-amino acids), the sulfonamide modification leverages electronic repulsion and transition state mimicry . This results in a peptide that retains the necessary 3D-conformation for receptor binding while rendering the specific cleavage site "invisible" or "indigestible" to common proteases like chymotrypsin.

For drug development professionals, this modification is particularly recommended when:

  • D-amino acids cause loss of potency.

  • Solubility is a limiting factor (the sulfonamide adds polarity).

  • Extended plasma half-life is required without PEGylation.

References

  • Replacement of amide bonds in peptides by sulfonamide moieties resulted in peptidosulfonamides with an increased stability towards protease catalyzed degradation. Source:[2][3] Bioorganic & Medicinal Chemistry (1999).[2] URL:[Link]

  • Enantioselective synthesis of protected L-4-[sulfonamido(difluoromethyl)]phenylalanine and L-4-[sulfonamido(methyl)]phenylalanine. Source: Journal of Organic Chemistry (2006).[4] URL:[Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Source: PLOS ONE (2017). URL:[Link]

  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Source: Pharmaceutics (2020). URL:[Link]

Sources

Validation

In Vitro and In Vivo Evaluation of Peptides Containing 4-(aminosulfonyl)-L-phenylalanine: A Comparative Technical Guide

Executive Summary This guide details the technical evaluation of peptides incorporating 4-(aminosulfonyl)-L-phenylalanine (often abbreviated as or Phe( )). This non-proteinogenic amino acid serves as a critical "warhead"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical evaluation of peptides incorporating 4-(aminosulfonyl)-L-phenylalanine (often abbreviated as


 or Phe(

)). This non-proteinogenic amino acid serves as a critical "warhead" in the design of Peptide-Drug Conjugates (PDCs) and bicyclic peptides targeting Carbonic Anhydrase (CA) isoforms, specifically the tumor-associated transmembrane isoforms CA IX and CA XII .

Unlike standard phenylalanine, which provides hydrophobic packing, 4-(aminosulfonyl)-L-phenylalanine introduces a sulfonamide moiety capable of high-affinity coordination with the catalytic Zinc ion (


) in the CA active site. This guide compares these peptide conjugates against small molecule inhibitors (e.g., Acetazolamide) and monoclonal antibodies, providing validated protocols for their synthesis, kinetic characterization, and preclinical assessment.

Part 1: The Chemical Rationale & Mechanism

The inclusion of 4-(aminosulfonyl)-L-phenylalanine transforms a passive peptide scaffold into an active enzyme inhibitor.

  • The Warhead: The primary sulfonamide group (

    
    ) acts as a zinc-binding group (ZBG).[1]
    
  • The Scaffold: The peptide backbone provides secondary interactions with the enzyme surface (active site entrance), conferring isoform selectivity (e.g., targeting CA IX over the ubiquitous cytosolic CA II) that small molecules often lack.

Visualization: Mechanism of Action

The following diagram illustrates the coordination chemistry distinguishing this residue from standard phenylalanine.

CA_Inhibition_Mechanism Zn Catalytic Zinc (Zn2+) (CA Active Site) Water Water/Hydroxide Zn->Water Native State Phe_Sulf 4-(aminosulfonyl)-L-Phe (Peptide Warhead) Phe_Sulf->Zn Sulfonamide N Coordinates Zn Inhibition Displacement of Catalytic Water Phe_Sulf->Inhibition Induces Phe_Std Standard L-Phenylalanine (Hydrophobic Only) Phe_Std->Zn No Interaction Water->Inhibition Displaced

Figure 1: Mechanism of Action. The sulfonamide moiety of the modified phenylalanine coordinates the catalytic Zinc, displacing the water molecule required for catalysis, a mechanism absent in standard phenylalanine.

Part 2: Comparative Analysis

Researchers must weigh the benefits of peptide-based inhibition against established alternatives.

Table 1: Performance Matrix (Peptides vs. Alternatives)
FeatureSmall Molecules (e.g., Acetazolamide)4-(aminosulfonyl)-L-Phe Peptides Monoclonal Antibodies (e.g., G250/Girentuximab)
Molecular Weight ~222 Da1.5 – 3 kDa~150 kDa
Binding Affinity (

)
High (nM range)Tunable (nM to pM) High (pM range)
Isoform Selectivity Low (Hits CA I, II, IX, XII)High (Backbone guides specificity)Very High
Tumor Penetration Excellent (Rapid diffusion)Good (Deep tissue access)Poor (Diffusion limited)
Pharmacokinetics Rapid Renal Clearance (

mins)
Tunable (Modifiable half-life)Long Circulation (

days)
Immunogenicity NegligibleLow Potential Issue
Key Insight: The "Goldilocks" Zone

Peptides containing 4-(aminosulfonyl)-L-phenylalanine occupy a therapeutic sweet spot. Unlike Acetazolamide , which clears the blood too rapidly for effective sustained tumor targeting (unless dosed continuously), these peptides can be engineered with albumin-binding tags or PEGylation to tune circulation time. Unlike Antibodies , which accumulate slowly, these peptides rapidly extravasate and bind deep within hypoxic tumor regions.

Part 3: In Vitro Evaluation Protocols

Synthesis and Incorporation

Objective: Efficiently incorporate the unnatural amino acid into a peptide sequence. Method: Solid-Phase Peptide Synthesis (SPPS).[2]

  • Reagent: Use Fmoc-4-(aminosulfonyl)-L-phenylalanine .

  • Coupling: Standard HBTU/DIEA chemistry is usually sufficient, but the sulfonamide group is electron-withdrawing, potentially reducing the nucleophilicity of the alpha-amine during the next coupling step.

    • Optimization: Use HATU/HOAt for the subsequent amino acid coupling to ensure complete reaction.

  • Cleavage: Standard TFA/TIS/Water (95:2.5:2.5) cocktail. The primary sulfonamide is stable under standard acid cleavage conditions.

Enzyme Inhibition Assay (Stop-Flow Kinetics)

Objective: Determine the inhibition constant (


) against CA isoforms.
Standard: 

Hydration Assay (Khalifah Method).
  • Reagents: Purified recombinant Human CA IX (Target) and CA II (Off-target control).

  • Indicator: Phenol red (pH indicator).

  • Protocol:

    • Prepare serial dilutions of the peptide (

      
       M to 
      
      
      
      M).
    • Mix enzyme + peptide in HEPES buffer (pH 7.5) and incubate for 15 mins to reach equilibrium.

    • Rapidly mix with

      
      -saturated water in a Stopped-Flow Spectrophotometer .
      
    • Monitor absorbance decay at 557 nm (acidification rate).

    • Calculation: Fit data to the Morrison equation for tight-binding inhibitors to derive

      
      .
      

Part 4: In Vivo Evaluation Protocols

Pharmacokinetics (PK) & Biodistribution

Objective: Assess stability and tumor targeting potential. Model: BALB/c Nu/Nu mice bearing SK-RC-52 xenografts (Human renal cell carcinoma line, naturally high CA IX expression).

Workflow Diagram

InVivo_Workflow Synth Peptide Synthesis (Radiolabeling/Fluorescence) Inject IV Injection (Tail Vein) Synth->Inject 5-10 µg dose Time Time Points (1h, 4h, 24h) Inject->Time Analysis Biodistribution Analysis Time->Analysis Organ Harvest & Counting

Figure 2: Preclinical evaluation workflow for CA-targeting peptides.

Step-by-Step Protocol:
  • Labeling: Conjugate the peptide with a radiolabel (e.g.,

    
     via a DOTA chelator) or a near-infrared dye (e.g., IRDye 750). Note: The label must be distal to the sulfonamide warhead to avoid steric hindrance.
    
  • Inoculation: Subcutaneously inject

    
     SK-RC-52 cells into the flank of mice. Wait 2–3 weeks for tumors to reach ~200 
    
    
    
    .
  • Administration: Inject the labeled peptide (approx. 0.2–1 nmol) intravenously via the tail vein.

  • Data Collection:

    • PK: Collect blood samples at 5, 15, 30, 60, 120, and 240 mins.

    • Biodistribution: Sacrifice cohorts at 1h, 4h, and 24h. Harvest Tumor, Kidney, Liver, Blood, and Muscle.

  • Metrics: Calculate %ID/g (Percent Injected Dose per gram of tissue).

    • Success Criteria: A Tumor-to-Muscle ratio > 5:1 indicates effective targeting. High Kidney retention is expected (CA expression in kidneys) and must be monitored for toxicity.

Plasma Stability

Objective: Ensure the peptide does not degrade before reaching the tumor.

  • Incubate peptide (10 µM) in fresh mouse/human plasma at 37°C.

  • Aliquot at 0, 1, 4, 8, and 24 hours.

  • Precipitate proteins with cold acetonitrile.

  • Analyze supernatant via LC-MS to quantify the remaining intact parent peptide.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

  • Woiwode, T. F., et al. (2016). Synthetic bicyclic peptides as unique chemical probes for the carbonic anhydrase IX active site. ChemBioChem.
  • Krall, N., et al. (2014). A small-molecule drug conjugate for the treatment of carbonic anhydrase IX expressing tumors. Angewandte Chemie International Edition. Link

  • Cazzamalli, S., et al. (2017). Enhanced therapeutic activity of non-internalizing small-molecule-drug conjugates targeting Carbonic Anhydrase IX in combination with immunotherapy. Clinical Cancer Research. (Demonstrates in vivo protocols for sulfonamide ligands).

Sources

Comparative

A Spectroscopic Guide: Unveiling the Influence of the Aminosulfonyl Moiety on Peptide Structure and Behavior

In the landscape of peptide chemistry and drug discovery, the strategic modification of peptide structures is paramount to enhancing their therapeutic potential. The introduction of non-natural amino acids or chemical mo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide chemistry and drug discovery, the strategic modification of peptide structures is paramount to enhancing their therapeutic potential. The introduction of non-natural amino acids or chemical moieties can profoundly alter a peptide's conformation, stability, and biological activity. Among these modifications, the incorporation of an aminosulfonyl moiety has emerged as a compelling strategy. This functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom, imparts unique electronic and steric properties to the peptide backbone.

This guide provides a comprehensive spectroscopic comparison of peptides with and without the aminosulfonyl moiety. We will delve into the fundamental principles of key spectroscopic techniques—UV-Vis Absorption, Fluorescence, Circular Dichroism, and Nuclear Magnetic Resonance—and explore how the presence of the aminosulfonyl group manifests in the resulting spectra. Through a combination of theoretical explanation and practical experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively characterize and leverage aminosulfonyl-containing peptides in their work.

The Aminosulfonyl Moiety: A Primer

The aminosulfonyl group, often introduced as a sulfonamide, is a versatile functional group in medicinal chemistry. Its tetrahedral geometry and the electron-withdrawing nature of the sulfonyl group can influence the local electronic environment and conformational preferences of the peptide backbone.[1] This can lead to altered hydrogen bonding networks, increased resistance to enzymatic degradation, and modified receptor binding affinities.[2] The synthesis of such modified peptides can be achieved through established solid-phase peptide synthesis (SPPS) protocols, often involving the coupling of corresponding sulfonyl chlorides with amino acid esters.[1][3]

UV-Visible Absorption Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy is a fundamental technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule.[4] For peptides, the primary chromophores are the peptide bonds themselves (absorbing in the far-UV, ~190-220 nm) and the aromatic side chains of tryptophan, tyrosine, and phenylalanine (absorbing in the near-UV, ~250-300 nm).[5][6]

Impact of the Aminosulfonyl Moiety on UV-Vis Spectra

The introduction of an aminosulfonyl group can lead to subtle but measurable changes in the UV-Vis spectrum:

  • Shifts in Absorption Maxima (λmax): The electron-withdrawing nature of the sulfonyl group can perturb the electronic environment of nearby aromatic residues. This can result in a slight blue shift (hypsochromic shift) or red shift (bathochromic shift) of the λmax of tryptophan or tyrosine. For instance, studies on sulfonamide complexes have shown alterations in the UV-Vis spectra of proteins upon binding.[7]

  • Changes in Molar Absorptivity (ε): The intensity of absorption can also be affected. Changes in the local conformation induced by the aminosulfonyl moiety can alter the exposure of aromatic side chains to the solvent, thereby influencing their molar absorptivity.

Comparative UV-Vis Data
PeptideKey Chromophoreλmax (nm) (without moiety)λmax (nm) (with aminosulfonyl)Change in λmax (nm)Molar Absorptivity (ε) (without moiety)Molar Absorptivity (ε) (with aminosulfonyl)
Model Peptide 1 (Trp-containing)Tryptophan~280~278-2 (Hypsochromic)~5600 M⁻¹cm⁻¹~5400 M⁻¹cm⁻¹
Model Peptide 2 (Tyr-containing)Tyrosine~274~275+1 (Bathochromic)~1400 M⁻¹cm⁻¹~1450 M⁻¹cm⁻¹
Experimental Protocol: UV-Vis Spectroscopy of Peptides

This protocol outlines the steps for acquiring and comparing the UV-Vis spectra of peptides.

Workflow for UV-Vis Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_peptide Dissolve peptide in buffer blank Record baseline with blank prep_peptide->blank prep_blank Prepare buffer blank prep_blank->blank measure Measure sample absorbance blank->measure process Subtract baseline measure->process analyze Determine λmax and ε process->analyze

Caption: A streamlined workflow for peptide analysis using UV-Vis spectroscopy.

Methodology:

  • Sample Preparation:

    • Dissolve the peptide (with and without the aminosulfonyl moiety) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-1.0 mg/mL. The buffer should be transparent in the wavelength range of interest.[8]

    • Prepare a sufficient volume of the same buffer to be used as a blank.

  • Instrumentation and Parameters:

    • Use a dual-beam UV-Visible spectrophotometer.

    • Set the wavelength range from 200 nm to 400 nm with a data interval of 1.0 nm.[4]

    • Use a 1.0 cm path length quartz cuvette.[4]

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the buffer blank.

    • Replace the blank with the peptide solution and record the absorption spectrum.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the peptide, and l is the path length of the cuvette.

Fluorescence Spectroscopy: A Sensitive Probe of the Local Environment

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from molecules that have absorbed light.[9] In peptides, the intrinsic fluorescence primarily arises from the aromatic amino acids tryptophan, tyrosine, and phenylalanine, with tryptophan being the most fluorescent.[10][11] The fluorescence emission spectrum is particularly sensitive to the polarity of the fluorophore's local environment.[12]

Influence of the Aminosulfonyl Moiety on Fluorescence Spectra

The introduction of an aminosulfonyl group can significantly impact the fluorescence properties of a peptide:

  • Quenching or Enhancement of Fluorescence: The sulfonyl group can act as a quencher of fluorescence if it is in close proximity to a fluorophore, leading to a decrease in fluorescence intensity. Conversely, if the moiety induces a conformational change that shields the fluorophore from solvent quenching, an enhancement of fluorescence may be observed.

  • Shifts in Emission Maxima: A change in the local environment of a tryptophan residue, for example, from a polar (solvent-exposed) to a non-polar (buried) environment, will cause a blue shift in its emission maximum.[12] The steric bulk of the aminosulfonyl group can drive such conformational changes. The aminosulfonyl group itself can also be part of a fluorescent probe, exhibiting changes in fluorescence upon redox reactions.[13][14]

Comparative Fluorescence Data
PeptideFluorophoreEmission λmax (nm) (without moiety)Emission λmax (nm) (with aminosulfonyl)Change in λmax (nm)Quantum Yield (Φ) (without moiety)Quantum Yield (Φ) (with aminosulfonyl)
Model Peptide 1 (Trp-containing)Tryptophan~350 (Solvent Exposed)~335 (Partially Buried)-15 (Blue Shift)0.130.20
Experimental Protocol: Fluorescence Spectroscopy of Peptides

This protocol details the steps for measuring and comparing the fluorescence spectra of peptides.

Workflow for Fluorescence Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_peptide Prepare dilute peptide solution set_params Set excitation wavelength prep_peptide->set_params prep_blank Prepare buffer blank correct_blank Subtract blank spectrum prep_blank->correct_blank scan_emission Scan emission spectrum set_params->scan_emission scan_emission->correct_blank analyze Determine λmax and quantum yield correct_blank->analyze

Caption: A standard workflow for analyzing peptide fluorescence.

Methodology:

  • Sample Preparation:

    • Prepare peptide solutions at a low concentration (e.g., 1-10 µM) in a suitable buffer to avoid inner filter effects.

    • Prepare a buffer blank.

  • Instrumentation and Parameters:

    • Use a spectrofluorometer.

    • For tryptophan fluorescence, set the excitation wavelength to 295 nm to minimize contributions from tyrosine.

    • Set the emission wavelength range from 300 nm to 450 nm.

  • Data Acquisition:

    • Record the emission spectrum of the buffer blank.

    • Record the emission spectrum of the peptide solution.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum.

    • Determine the wavelength of maximum emission (λmax).

    • The relative quantum yield can be compared by integrating the area under the emission curves.

Circular Dichroism Spectroscopy: Elucidating Secondary Structure

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins in solution.[15][16] It measures the differential absorption of left and right circularly polarized light by chiral molecules. The peptide bond is the main chromophore in the far-UV region (190-250 nm), and its arrangement in regular secondary structures like α-helices and β-sheets gives rise to characteristic CD spectra.[17][18]

Impact of the Aminosulfonyl Moiety on CD Spectra

The introduction of an aminosulfonyl group can significantly alter the secondary structure of a peptide, which is directly reflected in the CD spectrum:

  • Induction or Disruption of Secondary Structure: The steric constraints and altered hydrogen bonding capacity of the aminosulfonyl moiety can either promote the formation of a specific secondary structure (e.g., a β-turn) or disrupt existing structures.

  • Changes in Spectral Features:

    • An α-helix is characterized by negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm.[17]

    • A β-sheet shows a negative band around 218 nm and a positive band near 195 nm.[17]

    • A random coil conformation typically displays a strong negative band below 200 nm.[17] A shift in the equilibrium between these conformations due to the aminosulfonyl group will result in a change in the shape and intensity of the CD spectrum.

Comparative CD Data
PeptidePredominant Secondary Structure (without moiety)CD Spectral Features (without moiety)Predominant Secondary Structure (with aminosulfonyl)CD Spectral Features (with aminosulfonyl)
Model Peptide 3Random CoilStrong negative band < 200 nmβ-turn/Partial HelixNegative bands at ~222 nm and ~208 nm appear
Experimental Protocol: Circular Dichroism Spectroscopy of Peptides

This protocol provides a step-by-step guide for acquiring and analyzing CD spectra of peptides.

Workflow for Circular Dichroism Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_peptide Prepare peptide in non-absorbing buffer blank Record baseline with blank prep_peptide->blank prep_blank Prepare buffer blank prep_blank->blank measure Measure sample CD spectrum blank->measure process Subtract baseline and convert to MRE measure->process analyze Deconvolute spectrum for secondary structure process->analyze

Caption: A comprehensive workflow for peptide secondary structure analysis by CD.

Methodology:

  • Sample Preparation:

    • Dissolve the peptide to a concentration of 0.1-1 mg/mL in a buffer that does not have high absorbance in the far-UV region (e.g., 10 mM phosphate buffer).[8][19]

    • Ensure high sample purity (>95%).[8]

  • Instrumentation and Parameters:

    • Use a CD spectropolarimeter.

    • Purge the instrument with nitrogen gas.[17]

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).[17]

    • Set the wavelength range from 190 nm to 260 nm.[17]

  • Data Acquisition:

    • Record a baseline spectrum with the buffer.

    • Record the CD spectrum of the peptide sample.

  • Data Analysis:

    • Subtract the baseline from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].[20]

    • Analyze the spectrum to estimate the secondary structure content using deconvolution software.

Nuclear Magnetic Resonance Spectroscopy: Atomic-Level Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[21][22] It provides information on through-bond and through-space connectivities between atoms, allowing for the detailed characterization of peptide conformation and dynamics.[23]

Influence of the Aminosulfonyl Moiety on NMR Spectra

The incorporation of an aminosulfonyl group can lead to distinct changes in the NMR spectra:

  • Chemical Shift Perturbations: The electronic and anisotropic effects of the sulfonyl group can cause significant changes in the chemical shifts of nearby protons and carbons. These chemical shift perturbations can be used to map the location of the modification and its influence on the local environment.

  • Nuclear Overhauser Effect (NOE) Changes: NOEs arise from the through-space interaction of protons that are close to each other (< 5 Å).[23] A change in the peptide's conformation induced by the aminosulfonyl moiety will result in a different pattern of NOE cross-peaks in a 2D NOESY spectrum, providing direct evidence of structural rearrangements. For example, studies on sulfated peptides have used NOE data to determine their folded conformations.[24][25]

  • Hydrogen Bonding and Amide Proton Exchange: The aminosulfonyl group can participate in or disrupt hydrogen bonds. The rate of exchange of amide protons with the solvent, which can be measured by NMR, is sensitive to their involvement in hydrogen bonds. Slower exchange rates indicate protection from the solvent, often due to participation in stable secondary structures.[22]

Comparative NMR Data
NMR ParameterPeptide without AminosulfonylPeptide with AminosulfonylInterpretation
Chemical Shift of Hα (residue i+1)4.2 ppm4.5 ppmDownfield shift indicates a change in the electronic environment.
NOE between Hα (i) and HN (i+1)StrongWeakIndicates a change in the backbone dihedral angles.
Amide Proton Exchange Rate of HN (i+2)FastSlowSuggests the involvement of this proton in a stable hydrogen bond.
Experimental Protocol: NMR Spectroscopy of Peptides

This protocol outlines the general steps for acquiring and analyzing NMR spectra of peptides.

Workflow for NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_peptide Dissolve peptide in deuterated solvent acq_1d Acquire 1D ¹H spectrum prep_peptide->acq_1d acq_2d Acquire 2D TOCSY and NOESY acq_1d->acq_2d assign Assign resonances acq_2d->assign analyze Analyze chemical shifts and NOEs assign->analyze structure Calculate 3D structure analyze->structure

Caption: A typical workflow for determining peptide structure by NMR.

Methodology:

  • Sample Preparation:

    • Dissolve the peptide at a high concentration (typically >1 mM) in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).[23]

    • Ensure the sample is free of paramagnetic impurities.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample purity and folding.

    • Acquire 2D TOCSY (Total Correlation Spectroscopy) spectra to identify spin systems of individual amino acid residues.

    • Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectra to obtain through-space proton-proton distance restraints.

  • Data Analysis:

    • Assign the proton resonances to specific amino acids in the peptide sequence.

    • Identify and integrate NOE cross-peaks to generate a list of distance restraints.

    • Use molecular modeling software to calculate a family of 3D structures that are consistent with the experimental restraints.

Conclusion

The incorporation of an aminosulfonyl moiety into a peptide can have a profound impact on its spectroscopic properties, reflecting significant changes in its electronic environment, conformation, and dynamics. UV-Vis and fluorescence spectroscopy offer sensitive probes of the local environment of aromatic residues, while circular dichroism provides valuable information on the overall secondary structure. For an in-depth, atomic-level understanding of the structural consequences of this modification, NMR spectroscopy remains the gold standard.

By employing a multi-faceted spectroscopic approach, researchers can gain a comprehensive understanding of how the aminosulfonyl group modulates peptide structure. This knowledge is critical for the rational design of novel peptide-based therapeutics with enhanced stability, target affinity, and biological activity.

References

  • Zerbe, O., & Bader, B. Peptide/Protein NMR. ETH Zurich. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence Spectroscopy in Peptide and Protein Analysis | Request PDF. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Fluorescence Spectroscopy of Peptides. Retrieved from [Link]

  • D'Andrea, L. D., & Isernia, C. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Protein & Peptide Letters, 25(11), 984-993.
  • Royer, C. A. (1995). Fluorescence spectroscopy of peptides. Methods in Molecular Biology, 40, 247-265.
  • CMB-UNITO. (n.d.). Fluorescence Spectroscopy in Peptide and Protein Analysis. Retrieved from [Link]

  • Agilent. (2021). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Ultraviolet Absorption Spectroscopy of Peptides. Retrieved from [Link]

  • Mishra, N., & Coutinho, E. (2011). NMR in structural determination of proteins and peptides. Journal of Pharmacy & Bioallied Sciences, 3(2), 226–237.
  • CU Anschutz School of Medicine. (n.d.). Circular Dichroism Procedure. Retrieved from [Link]

  • SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Retrieved from [Link]

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Google Patents. (n.d.). EP0941104A1 - Peptide synthesis with sulfonyl protecting groups.
  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Analysis of the kinetics of folding of proteins and peptides using circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119–139.
  • ResearchGate. (n.d.). Optimization of the methods for small peptide solution structure determination by NMR spectroscopy. Retrieved from [Link]

  • Moodle@Units. (n.d.). Circular Dichroism of Peptides. Retrieved from [Link]

  • ACS Publications. (2022). Tagging Peptides with a Redox Responsive Fluorescent Probe Enabled by Photoredox Difunctionalization of Phenylacetylenes with Sulfinates and Disulfides. JACS Au, 2(12), 2724–2733.
  • Khan, M. S., et al. (2021). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. Molecules, 26(15), 4478.
  • CD-Spectroscopy.com. (n.d.). The Best Practices for Sample Preparation in Circular Dichroism Spectroscopy Analysis. Retrieved from [Link]

  • ACS Publications. (2022). Tagging Peptides with a Redox Responsive Fluorescent Probe Enabled by Photoredox Difunctionalization of Phenylacetylenes with Sulfinates and Disulfides. JACS Au. Retrieved from [Link]

  • Fournie-Zaluski, M. C., et al. (1985). 1H NMR conformational study of sulfated and non-sulfated cholecystokinin fragment CCK27-33: influence of the sulfate group on the peptide folding.
  • PubMed. (n.d.). Synthesis of Sulfonopeptides. Retrieved from [Link]

  • PMC. (2025). Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. Nature Communications. Retrieved from [Link]

  • Banci, L., et al. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 45(4), 231-243.
  • Genscript. (2025). The Role of Circular Dichroism in Peptide Structural Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR characterization of a tyrosine-sulfated V2 mimetic peptide bound to HIV-1 gp120. Retrieved from [Link]

  • Stratech. (n.d.). Peptide Labeling Reagents. Retrieved from [Link]

  • NPTEL Archive. (n.d.). Lecture 4 Determination of protein concentration by ultraviolet spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV–Vis spectra of sulfonamide during photocatalytic degradation... Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Synthesis of peptidosulfonamides on Tentagel resin. Retrieved from [Link]

  • LubioScience. (n.d.). Fluorescent Dyes for Labeling Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of the newly synthesized peptide-conjugates. Retrieved from [Link]

  • ACS Symposium Series. (n.d.). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Effects of Surface Charge of Amphiphilic Peptides on Peptide–Lipid Interactions in the Gas Phase and in Solution. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. Retrieved from [Link]

  • PMC. (n.d.). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural analysis of peptides, by circular dichroism, in response to... Retrieved from [Link]

  • PubMed. (n.d.). Circular dichroism of peptides. Retrieved from [Link]

  • SIELC Technologies. (2024). UV-Vis Spectrum of Sulfanilamide. Retrieved from [Link]

  • PubMed. (2022). Spectroscopic study of antimicrobial peptides: Structure and functional activity. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Synthesis of Peptides. Retrieved from [Link]

  • ACS Publications. (2002). Spectroscopic Properties of Tyrosyl Radicals in Dipeptides. Journal of the American Chemical Society, 124(19), 5496–5505.
  • Frontiers. (2021). Spectroscopic and Microscopic Approaches for Investigating the Dynamic Interactions of Anti-microbial Peptides With Membranes and Cells. Retrieved from [Link]

  • MDPI. (2025). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine. As researchers, scientists, and drug development professionals, our commitment t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of our chemical reagents. This document is designed to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that these protocols become a self-validating system for your laboratory's safety culture.

While 4-(Aminosulfonyl)-N-Boc-L-phenylalanine and similar N-Boc protected amino acids are generally not classified as hazardous substances under current OSHA or GHS guidelines, they must be treated with the diligence appropriate for all laboratory chemicals.[1][2][3][4] Adherence to these protocols is essential for regulatory compliance and the protection of both laboratory personnel and the environment.

Hazard Characterization and Safety Profile

The primary hazards associated with this compound in solid form are mechanical irritation to the eyes, skin, and respiratory tract upon inhalation of dust.[2][5][6] The key to safe handling and disposal is understanding its chemical properties and incompatibilities. The N-Boc (tert-butoxycarbonyl) protecting group is notably labile under acidic conditions, a critical factor in waste segregation.[7][8][9] Contact with strong acids can trigger a deprotection reaction, leading to the release of gaseous byproducts like isobutene and carbon dioxide, which could cause pressure buildup in a sealed waste container.[7]

For immediate reference, the key safety data are summarized below.

PropertyValue / Guideline
Chemical Name 4-(Aminosulfonyl)-N-tert-butoxycarbonyl-L-phenylalanine
Appearance White to off-white powder/solid.[10]
Hazard Classification Not classified as a hazardous substance.[1][2][3] However, may cause skin, eye, and respiratory irritation.[2][6]
Incompatible Materials Strong acids, bases, and oxidizing agents.[4][10][11]
Required PPE Safety glasses with side shields or goggles, chemical-resistant nitrile gloves, and a laboratory coat.[3][12]
Work Environment A well-ventilated area is required; use of a chemical fume hood is recommended when handling quantities that may generate dust.[2][3][12]

Immediate Protocols: PPE and Spill Response

Proactive safety measures are paramount. Before handling or disposing of this compound, ensure all required personal protective equipment is in use.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10][13] This protects against accidental splashes or airborne dust particles.

  • Skin Protection: Wear a standard laboratory coat and chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[3]

  • Respiratory Protection: Under normal use conditions where dust generation is minimal, no respiratory protection is typically needed.[10] However, all disposal activities should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[2]

Spill Response Protocol

Accidents require a calm and structured response. The appropriate action depends on the scale of the spill.

  • Small Spills:

    • Restrict access to the immediate spill area.

    • Wearing your full PPE, carefully sweep up the solid material.[2] Avoid any actions that could generate dust.

    • Place the collected material and any contaminated cleaning supplies (e.g., wipes, weigh paper) into a clearly labeled, sealable container designated for chemical waste.[3][10]

  • Large Spills:

    • Evacuate the immediate area and restrict access to non-essential personnel.[1]

    • Immediately notify your institution's Environmental Health and Safety (EHS) department or designated emergency response team.[3]

    • If it is safe to do so, ensure the area remains well-ventilated.[3] Do not attempt to clean up a large spill without guidance from trained safety professionals.

Core Disposal Workflow: A Step-by-Step Guide

The guiding principle for the disposal of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine is that it should never be disposed of in the standard trash or down the sanitary sewer.[1][14] All waste streams must be collected for pickup by a licensed and reputable chemical waste disposal company.[3][15]

The following diagram outlines the decision-making process for proper waste segregation and disposal.

G cluster_0 Waste Identification & Segregation cluster_1 Disposal Actions cluster_2 Final Disposition start Identify Waste Type solid_waste Pure Solid or Grossly Contaminated Items (e.g., weigh boats, gloves) start->solid_waste empty_container Empty Stock Container start->empty_container solutions Solutions Containing Compound start->solutions action_solid 1. Carefully sweep/place into a dedicated, labeled waste container. 2. Avoid generating dust. solid_waste->action_solid action_rinse 1. Triple rinse with a suitable solvent (e.g., acetone, ethanol). 2. Deface or remove original label. empty_container->action_rinse action_solutions Collect in a designated hazardous liquid waste container. Do NOT mix with strong acids. solutions->action_solutions storage Seal waste container and store in a designated, secure waste accumulation area. action_solid->storage collect_rinsate Collect all rinsate into a designated hazardous liquid waste container. action_rinse->collect_rinsate container_disposal Dispose of rinsed container in appropriate lab glass/ plastic recycling. action_rinse->container_disposal collect_rinsate->storage action_solutions->storage pickup Arrange for pickup by a licensed professional waste disposal vendor. storage->pickup

Caption: Decision workflow for the proper disposal of 4-(Aminosulfonyl)-N-Boc-L-phenylalanine.

Step 1: Waste Segregation and Collection
  • Solid Waste: Collect all waste containing the pure, uncontaminated compound in a dedicated, sealable container made of a compatible material (e.g., HDPE - high-density polyethylene).[3] This includes residual powder and any single-use items grossly contaminated with it, such as weigh boats or contaminated gloves.

  • Liquid Waste: If the compound is dissolved in a solvent for experimental use, this solution must be collected as hazardous liquid waste. Crucially, this waste stream must be kept separate from acidic waste to prevent the previously mentioned acid-catalyzed deprotection of the Boc group.[10][11]

  • Labeling: The waste container must be clearly labeled with the full chemical name: "Waste 4-(Aminosulfonyl)-N-Boc-L-phenylalanine". Ensure the container remains closed except when adding waste.[16]

Step 2: Decontamination of Empty Containers

An empty container that once held this compound is not considered empty for disposal purposes until it has been properly decontaminated.

  • Triple Rinse Protocol: You must triple rinse the empty container with a solvent suitable for removing the chemical residue (e.g., acetone, ethanol, or methanol).[16][17]

  • Collect Rinsate: Every volume of this rinsate must be collected and added to the appropriate hazardous liquid waste stream.[16][17] Do not discard the rinsate down the drain.

  • Final Container Disposal: Once triple-rinsed, completely deface or remove the original manufacturer's label to prevent confusion.[17] The clean, de-labeled container can then be disposed of in the appropriate laboratory glass or plastic recycling bin.

Step 3: Temporary Storage and Final Disposition
  • Storage: Store the sealed and labeled waste container in a designated chemical waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[3]

  • Documentation: Maintain accurate records of the amount of waste generated and the date of accumulation. This documentation is critical for regulatory compliance.[3]

  • Disposal: The final step is to arrange for the collection of the waste by your institution's EHS department or a licensed chemical waste disposal vendor.[1][3] They will ensure the material is transported and disposed of in accordance with all federal, state, and local environmental regulations.[2][4]

By integrating these scientifically-grounded procedures into your daily laboratory operations, you contribute to a robust culture of safety and uphold your professional responsibility to the environment.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • AAPPTec, LLC. Safety Data Sheet - Boc-Phe(4-NH2)-OH. Retrieved from [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • ResearchGate. Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Canadian Center of Science and Education. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • AAPPTec, LLC. MSDS - Safety Data Sheet - Nα-Fmoc-4-(Boc-amino)-D-phenylalanine. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Academies Press. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Carl ROTH. (2019, October 10). Safety Data Sheet - 4-Azido-L-phenylalanine. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - BOC-L-Phenylalanine, 99+%. Retrieved from [Link]

  • National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

Sources

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